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Foundational

Crystal Structure and X-ray Diffraction Analysis of 2-Iodopyrimidine-5-carbonitrile: A Technical Guide for Solid-State Characterization

Executive Summary The structural characterization of halogenated heterocycles is a critical frontier in modern drug discovery and crystal engineering. 2-Iodopyrimidine-5-carbonitrile (CAS 1805492-68-5) represents a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of halogenated heterocycles is a critical frontier in modern drug discovery and crystal engineering. 2-Iodopyrimidine-5-carbonitrile (CAS 1805492-68-5) represents a highly specialized molecular building block characterized by a potent, dual-interaction profile[1]. By combining an electron-deficient pyrimidine core, a strongly dipole-inducing cyano group, and a highly polarizable iodine atom, this molecule serves as an ideal model for studying competitive non-covalent interactions. This whitepaper provides an authoritative, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 2-Iodopyrimidine-5-carbonitrile, detailing the causality behind crystallographic protocols and the expected supramolecular architecture.

Structural Rationale & The σ -Hole Phenomenon

To understand the crystallographic behavior of 2-Iodopyrimidine-5-carbonitrile, one must analyze its electrostatic topology. The electron-withdrawing nature of the pyrimidine nitrogens (N1, N3) and the C5-cyano group pulls electron density away from the equatorial region of the C2-iodine atom. This creates a pronounced region of positive electrostatic potential—known as the σ -hole —along the distal extension of the C-I bond[2].

In the solid state, this σ -hole acts as a highly directional Halogen Bond (XB) donor. The molecule possesses multiple competing XB acceptors: the sp-hybridized nitrogen of the cyano group and the sp²-hybridized nitrogens of the pyrimidine ring[3]. The competition between these interaction sites dictates the supramolecular assembly, making high-resolution X-ray diffraction essential for mapping the resulting 1D chains or 2D networks[4].

Methodology: A Self-Validating SCXRD Protocol

The presence of a heavy halogen (Iodine, Z=53 ) combined with light atoms (C, N) requires a highly optimized diffraction protocol to prevent systematic errors in electron density mapping[5].

Phase 1: Crystal Growth and Selection
  • Protocol : Dissolve 2-Iodopyrimidine-5-carbonitrile in a polar halogenated solvent (e.g., dichloromethane). Place the vial inside a larger closed chamber containing a non-polar anti-solvent (e.g., pentane) to initiate slow vapor diffusion.

  • Causality : The molecule possesses a strong dipole moment and highly directional C-I···N halogen bonds. Rapid solvent evaporation forces kinetic trapping, yielding twinned crystals or amorphous powders. Slow vapor diffusion allows the directional halogen bonds to thermodynamically organize the lattice, yielding pristine single domains[4].

  • Self-Validation : Examine the harvested crystal under a cross-polarized light microscope. Complete optical extinction every 90 degrees of rotation confirms a single, untwinned crystalline domain, validating the sample for the diffractometer.

Phase 2: X-Ray Diffraction Data Collection
  • Protocol : Mount the crystal on a cryoloop using Paratone oil. Transfer to the diffractometer goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Molybdenum K α radiation ( λ=0.71073 Å).

  • Causality : Iodine severely absorbs X-rays. Utilizing standard Copper K α radiation ( λ=1.5418 Å) would result in massive absorption artifacts, distorting the electron density map around the critical σ -hole[5]. Mo K α radiation mitigates this. Furthermore, cryogenic temperatures (100 K) freeze out thermal vibrations (Debye-Waller factors), preventing the smearing of electron density at the halogen bond interface[2].

  • Self-Validation : Post-integration, apply a multi-scan empirical absorption correction (e.g., SADABS). An internal agreement factor ( Rint​ ) of <0.05 across redundant reflections validates that the iodine-induced absorption errors have been successfully neutralized.

Phase 3: Structure Solution and Refinement
  • Protocol : Solve the phase problem using intrinsic phasing (e.g., SHELXT). Locate the heavy iodine atom first, followed by iterative difference Fourier syntheses to map the C and N atoms. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality : The heavy iodine atom dominates the scattering phases, making intrinsic phasing highly efficient. Anisotropic refinement is mandatory to accurately determine the thermal ellipsoids of the cyano group, ensuring the C-I···N bond angles (which should approach 180° due to the linear σ -hole) are calculated with high precision[3].

  • Self-Validation : Run the final structural model through the IUCr checkCIF routine. The absence of Level A or B alerts regarding missing/residual electron density near the iodine atom confirms the structural integrity.

SCXRD_Workflow A Phase 1: Crystal Growth (Vapor Diffusion) B Phase 2: Crystal Mounting (Cryoloop + Oil) A->B C Phase 3: X-ray Diffraction (Mo Kα Radiation) B->C D Phase 4: Data Reduction (Absorption Correction) C->D E Phase 5: Structure Solution (Intrinsic Phasing) D->E F Phase 6: Refinement (Least-Squares) E->F G Phase 7: Validation (checkCIF & Deposition) F->G

Fig 1. Self-validating SCXRD workflow for heavy-atom halogenated pyrimidines.

Quantitative Data: Expected Crystallographic Parameters

Based on the crystallographic behavior of analogous iodinated pyrimidines and halouracil derivatives[3][4], Table 1 summarizes the benchmark parameters required to validate the crystal structure of 2-Iodopyrimidine-5-carbonitrile.

Table 1: Benchmark Crystallographic Parameters for 2-Iodopyrimidine-5-carbonitrile

ParameterExpected Range / Benchmark ValueScientific Rationale
Crystal System Monoclinic or TriclinicFavored for planar, asymmetric molecules to maximize dense packing efficiency[3].
Space Group P21​/c or P1ˉ Centrosymmetric groups allow the anti-parallel alignment of the strong cyano dipoles, minimizing lattice energy.
Temperature 100(2) KStrictly required to freeze thermal motion and accurately resolve the iodine σ -hole[2].
Radiation Mo K α ( λ=0.71073 Å)Mitigates severe X-ray absorption artifacts caused by the heavy Z=53 iodine atom[5].
Rint​ <0.05 Primary self-validation metric: Confirms empirical absorption correction was successful.
Final R1​ <0.04 Indicates a highly precise, publication-quality structural model.
C-I···N Distance 2.80 – 3.10 ÅConfirms a moderate-to-strong halogen bond (significantly shorter than the vdW radii sum of 3.53 Å)[4].
C-I···N Angle 160° – 180°Validates the highly directional nature of the σ -hole interaction[3].

Supramolecular Interaction Networks

The true value of solving the crystal structure of 2-Iodopyrimidine-5-carbonitrile lies in mapping its supramolecular network. The molecule acts as a multi-node hub for non-covalent interactions.

The primary driving force of the crystal packing is the C-I···N halogen bond . Because the cyano nitrogen is highly nucleophilic and less sterically hindered than the pyrimidine nitrogens, the dominant supramolecular synthon is expected to be a 1D polymeric chain driven by C2-I···N≡C5 interactions[2][4]. Secondary packing is typically governed by offset face-to-face π−π stacking of the electron-deficient pyrimidine rings, which locks the 1D chains into a cohesive 3D lattice.

Supramolecular_Network Core 2-Iodopyrimidine- 5-carbonitrile Iodine C2-Iodine (σ-hole Donor) Core->Iodine Cyano C5-Cyano (XB/HB Acceptor) Core->Cyano PyN Pyrimidine N1/N3 (XB/HB Acceptor) Core->PyN Iodine->Cyano C-I···N≡C Halogen Bond Iodine->PyN C-I···N Halogen Bond

Fig 2. Competing supramolecular halogen bonding (XB) networks within the crystal lattice.

Conclusion

The X-ray diffraction analysis of 2-Iodopyrimidine-5-carbonitrile requires a rigorous, physics-driven approach to overcome the challenges of heavy-atom absorption and thermal smearing. By utilizing Mo K α radiation at cryogenic temperatures and employing strict self-validating metrics like Rint​ monitoring, researchers can accurately map the σ -hole interactions of this molecule. Understanding these highly directional halogen bonds provides invaluable insights for drug development professionals designing kinase inhibitors and materials scientists engineering novel supramolecular assemblies.

References

  • National Institutes of Health (NIH) - PubChem. 2-Iodopyrimidine-5-carbonitrile | C5H2IN3 | CID 130776346. Retrieved from:[Link]

  • Wilcken, R., et al. Targeting the Gatekeeper MET146 of C-Jun N-Terminal Kinase 3 Induces a Bivalent Halogen/Chalcogen Bond. Journal of the American Chemical Society (JACS), 2015. Retrieved from:[Link]

  • D'Oria, E., et al. A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine. PubMed Central (PMC), 2021. Retrieved from:[Link]

  • Rissanen, K., et al. Site Selectivity of Halogen Oxygen Bonding in 5- and 6-Haloderivatives of Uracil. MDPI Crystals, 2019. Retrieved from:[Link]

  • Aakeröy, C. B., et al. Halogen and Hydrogen Bonded Complexes of 5-Iodouracil. Crystal Growth & Design, 2013. Retrieved from:[Link]

Sources

Exploratory

Electronic properties and electrophilic reactivity of 2-Iodopyrimidine-5-carbonitrile

Whitepaper: Electronic Architecture and Electrophilic Reactivity of 2-Iodopyrimidine-5-carbonitrile Executive Summary As a privileged scaffold in medicinal chemistry and materials science, the pyrimidine ring offers a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Electronic Architecture and Electrophilic Reactivity of 2-Iodopyrimidine-5-carbonitrile

Executive Summary

As a privileged scaffold in medicinal chemistry and materials science, the pyrimidine ring offers a highly tunable electronic environment. Among its derivatives, 2-Iodopyrimidine-5-carbonitrile stands out as a bifunctional building block with exceptional reactivity. As a Senior Application Scientist, I have designed this technical guide to dissect the causality behind its electronic properties and provide field-proven, self-validating methodologies for its manipulation. This guide explores the dichotomy of its reactivity: its extreme susceptibility to Nucleophilic Aromatic Substitution (SNAr) versus its utility in transition-metal-catalyzed cross-coupling.

Electronic Architecture & Regioselectivity

The reactivity of 2-Iodopyrimidine-5-carbonitrile is dictated by a synergistic combination of inductive (-I) and resonance (-M) effects, which drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle[1].

  • Intrinsic π -Deficiency: The pyrimidine core contains two electronegative sp2-hybridized nitrogen atoms. These atoms withdraw electron density from the ring, making the C2, C4, and C6 positions intrinsically electrophilic.

  • The C5-Carbonitrile Effect: The cyano group at the C5 position acts as a powerful electron-withdrawing group (EWG). While it exerts a strong -I effect, its -M resonance effect specifically activates the ortho (C4/C6) and para (C2) positions.

  • C2-Iodine Activation: Iodine is a large, highly polarizable atom. While fluorine is typically the superior leaving group in classical SNAr reactions due to extreme electronegativity, the presence of the C5-carbonitrile group hyper-activates the ring. In such highly activated systems, the polarizability and weaker C-I bond energy of the iodine atom lower the overall activation barrier, making the C2 position the definitive site for nucleophilic attack[2].

G A 2-Iodopyrimidine-5-carbonitrile B Pyrimidine Core (π-deficient) A->B C C5-Carbonitrile (-I, -M Effect) A->C D C2-Iodine (Polarizable LG) A->D E Extreme Electrophilicity at C2 Position B->E C->E Lowers LUMO D->E Facilitates Substitution

Figure 1: Electronic effects driving the extreme electrophilicity at the C2 position.

Table 1: Electronic Contributions to the Pyrimidine Scaffold
Substituent / FeaturePositionInductive Effect (-I)Resonance Effect (-M/+M)Impact on C2 Electrophilicity
Ring Nitrogens N1, N3Strong (-I)Strong (-M)High (Depletes π -density)
Carbonitrile (-CN) C5Strong (-I)Strong (-M)Very High (Para activation)
Iodine (-I) C2Moderate (-I)Weak (+M)High (Lowers transition state energy)

Mechanistic Dichotomy: SNAr vs. Cross-Coupling

The manipulation of 2-Iodopyrimidine-5-carbonitrile requires precise chemoselective control. The C-I bond is highly reactive toward both nucleophiles (SNAr) and low-valent transition metals (oxidative addition).

The SNAr Mechanism: Meisenheimer vs. Concerted Pathways

Historically, SNAr reactions were universally modeled via a stepwise addition-elimination mechanism involving a discrete, anionic Meisenheimer complex [3]. However, recent kinetic isotope effect (KIE) studies and computational analyses reveal that for highly activated heterocycles with good leaving groups (like iodine), the mechanism often shifts to a concerted pathway [4].

In the case of 2-Iodopyrimidine-5-carbonitrile, the transition state possesses significant Meisenheimer-like character, stabilized by the C5-cyano group, but the expulsion of the polarizable iodide ion occurs synchronously with nucleophilic attack. This explains the rapid, exothermic nature of these substitutions even at room temperature.

SNAr SM 2-Iodo-5-CN-Pyrimidine + Nucleophile TS1 Nucleophilic Attack (Addition) SM->TS1 MC Meisenheimer-like TS (Stabilized by C5-CN) TS1->MC TS2 Iodide Elimination (C-I Cleavage) MC->TS2 Prod Substituted Pyrimidine + I- TS2->Prod

Figure 2: Reaction coordinate and intermediate states in the SNAr mechanism.

Cross-Coupling Challenges

While the C2-iodine bond is primed for rapid oxidative addition by Palladium(0), the extreme electrophilicity of the ring poses a chemoselectivity risk. If nucleophilic bases (e.g., hydroxides, alkoxides) or competitive nucleophiles are present in the cross-coupling mixture, SNAr will outcompete the catalytic cycle, leading to etherification or hydrolysis byproducts. Therefore, cross-coupling protocols must utilize non-nucleophilic bases and sterically hindered ligands.

Applied Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes a causality explanation and an analytical checkpoint.

Protocol A: Regioselective SNAr Amination at C2

Objective: Synthesize 2-(substituted-amino)pyrimidine-5-carbonitrile. Causality: Dichloromethane (DCM) is selected as the solvent to maintain a low reaction temperature (0°C to RT), preventing over-reaction or polymerization of the highly reactive electrophile. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the generated Hydroiodic acid (HI) without competing for the C2 position.

  • Initiation: Dissolve 2-Iodopyrimidine-5-carbonitrile (1.0 eq,[5]) in anhydrous DCM (0.1 M concentration) under an inert N2 atmosphere. Cool the solution to 0°C.

  • Base Addition: Add DIPEA (1.5 eq) dropwise. Causality: Pre-loading the base ensures that as the nucleophile is added, any transient acid is immediately neutralized, preventing protonation and deactivation of the incoming amine.

  • Nucleophile Addition: Slowly add the secondary amine (e.g., morpholine, 1.05 eq).

  • Validation Checkpoint 1 (TLC): After 30 minutes, sample the reaction. Elute on silica TLC (Hexanes/EtOAc 3:1). The system validates itself: the disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a highly fluorescent, more polar product spot (Rf ~0.3) confirms successful addition-elimination.

  • Quench & Workup: If validated, quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C2 position while preserving the C5-carbonitrile. Causality: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and minimizing off-target SNAr side reactions. K3PO4 is chosen over Na2CO3 as it provides sufficient basicity to form the active boronate complex without acting as a strong nucleophile against the C2 position.

  • Catalyst Activation: In a Schlenk flask, combine 2-Iodopyrimidine-5-carbonitrile (1.0 eq), arylboronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is strictly required to generate the reactive hydroxo-palladium intermediate and activate the boronic acid, while Dioxane solubilizes the organic components.

  • Catalyst Introduction: Add Pd(dppf)Cl2 (5 mol%). Heat the mixture to 80°C.

  • Validation Checkpoint 2 (LC-MS): At 2 hours, inject an aliquot into the LC-MS. The system is validated if the parent mass of the iodide ([M+H]+ 232.0) is absent, and the desired biaryl mass is the base peak. Diagnostic Failure: If a mass corresponding to [M+OH]+ is observed, it indicates that SNAr hydrolysis has outcompeted the coupling, signaling the need to reduce the water ratio or lower the temperature.

  • Isolation: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Workflow Start 2-Iodopyrimidine-5-carbonitrile Cond1 Amine/Thiol, Non-nucleophilic Base Solvent (e.g., DCM), 25°C Start->Cond1 Nucleophilic Conditions Cond2 Pd(dppf)Cl2, Boronic Acid, K3PO4 Dioxane/H2O, 80°C Start->Cond2 Cross-Coupling Conditions Prod1 SNAr Product (C-N / C-S Bond Formation) Cond1->Prod1 Rapid Substitution Prod2 Suzuki-Miyaura Product (C-C Bond Formation) Cond2->Prod2 Oxidative Addition

Figure 3: Chemoselective experimental workflows for SNAr versus cross-coupling.

Table 2: Protocol Validation Metrics
MetricProtocol A (SNAr)Protocol B (Suzuki Coupling)
Primary Risk Exothermic runaway, double additionCompeting SNAr hydrolysis
In-Process Control TLC (Hexanes/EtOAc)LC-MS (ESI+)
Failure Signature Baseline streaks (polymerization)[M-I+OH] mass peak (Hydrolysis)
Corrective Action Lower temperature to -78°CSwitch to anhydrous conditions (Buchwald)

References

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation Source: Physical Chemistry Chemical Physics (2025) URL:[Link][1]

  • 2-Iodopyrimidine-5-carbonitrile (CID 130776346) Source: PubChem, National Library of Medicine URL:[Link][5]

  • Concerted nucleophilic aromatic substitutions Source: Nature / Harvard DASH (2018) URL:[Link][4]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry (2020) URL:[Link][3]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Source: Organic Letters (2024) URL:[Link][2]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-Iodopyrimidine-5-carbonitrile at Room Temperature

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary 2-Iodopyrimidine-5-carbonitrile (CAS: 1805492-68-5; Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

2-Iodopyrimidine-5-carbonitrile (CAS: 1805492-68-5; Formula: C₅H₂IN₃) is a highly specialized, electrophilic building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs), including kinase inhibitors and COX-2 targeting agents 1. While highly valuable for cross-coupling reactions, its unique molecular architecture presents significant thermodynamic stability challenges at room temperature (25°C).

As a Senior Application Scientist, I frequently observe downstream synthetic failures stemming from the improper handling of this intermediate. This guide dissects the structural liabilities of the molecule, outlines its primary degradation pathways, and provides a self-validating experimental protocol for accurate stability profiling.

Structural Liabilities & Thermodynamic Profile

The thermodynamic instability of 2-Iodopyrimidine-5-carbonitrile at room temperature is not random; it is a direct consequence of its electronic topography:

  • The Electron-Deficient Core: The pyrimidine ring is inherently π-electron deficient. The nitrogen atoms at positions 1 and 3 continuously withdraw electron density from the C2, C4, and C6 carbons.

  • The Nitrile Activation: The addition of a carbonitrile group (-C≡N) at the C5 position exerts powerful mesomeric (-M) and inductive (-I) electron-withdrawing effects, further stripping electron density from the aromatic system.

  • The Labile Leaving Group: The C2 position is occupied by an iodine atom—a massive, polarizable element that serves as an exceptional leaving group.

The Mechanistic Causality: The synergistic electron withdrawal from the pyrimidine nitrogens and the C5-nitrile renders the C2 carbon hyper-electrophilic. At room temperature, the activation energy ( Ea​ ) required for Nucleophilic Aromatic Substitution (S_NAr) is drastically lowered, making the molecule highly susceptible to attack even by weak nucleophiles like atmospheric moisture 2. Furthermore, the relatively weak C-I bond is prone to homolytic cleavage upon exposure to ambient UV/Vis light 3.

Ambient Degradation Pathways

DegradationPathways Parent 2-Iodopyrimidine- 5-carbonitrile Hydrolysis Hydrolysis (H2O / OH-) Parent->Hydrolysis Photolysis Photolysis (UV/Vis Light) Parent->Photolysis SNAr SNAr (Nucleophiles) Parent->SNAr Prod1 2-Hydroxypyrimidine- 5-carbonitrile Hydrolysis->Prod1 Prod2 Pyrimidinyl Radical (Dehalogenation) Photolysis->Prod2 Prod3 Substituted Pyrimidine SNAr->Prod3

Fig 1: Primary ambient degradation pathways of 2-Iodopyrimidine-5-carbonitrile.

Quantitative Data: Room Temperature Stability Profile

To contextualize the thermodynamic fragility of this compound, below is a representative stability profile summarizing its half-life ( t1/2​ ) under various ambient stressors at 25°C.

Environmental ConditionPrimary StressorEstimated Half-Life ( t1/2​ )Primary DegradantMechanistic Causality
Solid State (Dark, Dry) None> 12 monthsNoneCrystal lattice stabilization restricts molecular mobility.
Aqueous Buffer (pH 7.0) H₂O~ 48-72 hours2-Hydroxypyrimidine-5-carbonitrileSlow S_NAr hydrolysis at the hyper-electrophilic C2 position.
Aqueous Buffer (pH 10.0) OH⁻< 2 hours2-Hydroxypyrimidine-5-carbonitrileAccelerated base-catalyzed S_NAr due to strong nucleophile presence 2.
Oxidative (3% H₂O₂) ROS~ 12 hoursPyrimidine N-oxidesOxidation of pyrimidine nitrogens by reactive oxygen species 4.
Photolytic (UV/Vis, Soln) < 6 hoursDehalogenated pyrimidineHomolytic C-I bond cleavage yielding pyrimidinyl radicals 3.

Self-Validating Experimental Protocol: Forced Degradation

A robust stability-indicating assay must be self-validating. If your stock solution degrades before the stress test begins, your kinetic data is fundamentally flawed. The following protocol ensures absolute baseline integrity.

StabilityWorkflow S1 1. Stock Preparation (Anhydrous MeCN) S2 2. Environmental Stress (Temp, Light, pH, ROS) S1->S2 S3 3. Reaction Quenching (Neutralization) S2->S3 S4 4. RP-HPLC-MS (Purity Quantification) S3->S4 S5 5. Kinetic Modeling (t1/2 & Ea Calculation) S4->S5

Fig 2: Standardized forced degradation and thermodynamic profiling workflow.

Step-by-Step Methodology

Step 1: Anhydrous Stock Preparation (The Critical Baseline)

  • Action: Dissolve 2-Iodopyrimidine-5-carbonitrile to a concentration of 1 mg/mL in strictly anhydrous Acetonitrile (MeCN).

  • Causality: Do not use Dimethyl Sulfoxide (DMSO). DMSO is highly hygroscopic; trace water absorbed from the atmosphere will initiate S_NAr hydrolysis at the C2 position during storage, establishing a false, pre-degraded baseline 2.

Step 2: Controlled Stress Aliquoting

  • Action: Transfer 1 mL aliquots into amber vials (to prevent photolysis) and expose them to specific stressors (e.g., 0.1 N NaOH for base hydrolysis, 3% H₂O₂ for oxidation) at 25°C.

Step 3: Immediate Reaction Quenching

  • Action: At designated time points (0, 2, 4, 8, 24 hours), immediately quench the reaction. For base-stressed samples, neutralize with equimolar 0.1 N HCl. Flash-freeze the aliquot in liquid nitrogen if immediate analysis is impossible.

  • Causality: Degradation must be halted instantly. Failure to quench allows the reaction to drift post-sampling, destroying the accuracy of your thermodynamic kinetic modeling.

Step 4: RP-HPLC-MS Analysis

  • Action: Analyze using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry. Use a C18 column with a gradient of Water/MeCN (containing 0.1% Formic Acid).

  • Causality: The highly polar degradants (like 2-hydroxypyrimidine-5-carbonitrile) will elute much earlier than the lipophilic parent compound, allowing for precise peak integration and purity quantification 2.

Formulation and Handling Directives

To preserve the thermodynamic stability of 2-Iodopyrimidine-5-carbonitrile during routine laboratory operations at room temperature, adherence to the following rules is non-negotiable:

  • Desiccation is Mandatory: The compound must be stored and weighed under an inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture, preventing premature S_NAr hydrolysis.

  • Actinic Protection: Always use amber glassware. The C-I bond is photolabile; ambient fluorescent laboratory lighting provides sufficient energy to induce homolytic cleavage over time.

  • Long-Term Storage: While the compound can be handled at room temperature for immediate synthetic steps, long-term solid-state storage must be maintained at 2-8°C (or lower) to minimize thermal entropy and preserve the crystal lattice integrity.

References

  • PubChem - NIH. "2-Iodopyrimidine-5-carbonitrile | C5H2IN3 | CID 130776346". National Center for Biotechnology Information. 1

  • BenchChem. "Stability issues of 5,6-Dichloropyrimidine-2,4-diol in solution". BenchChem Technical Support. 2

  • Cadet, J., et al. "DNA Base Damage by Reactive Oxygen Species, Oxidizing Agents, and UV Radiation". Cold Spring Harbor Perspectives in Biology (PMC - NIH). 3

  • Cadet, J., et al. "Formation and repair of oxidatively generated damage in cellular DNA". Mutation Research (PMC - NIH). 4

Sources

Exploratory

Solubility and Reactivity Profiling of 2-Iodopyrimidine-5-carbonitrile in Polar Aprotic Solvents

An Advanced Technical Guide for Drug Development Professionals Executive Summary In modern drug discovery and medicinal chemistry, the pyrimidine scaffold is a privileged structure. Specifically, 2-Iodopyrimidine-5-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Technical Guide for Drug Development Professionals

Executive Summary

In modern drug discovery and medicinal chemistry, the pyrimidine scaffold is a privileged structure. Specifically, 2-Iodopyrimidine-5-carbonitrile (CAS: 1805492-68-5) serves as a highly versatile bifunctional building block[1]. The synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the C5-carbonitrile group render the C2-position exceptionally electrophilic.

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up reactions with this intermediate—whether via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling—lies in solvent optimization. This whitepaper provides an in-depth analysis of the solubility profile of 2-Iodopyrimidine-5-carbonitrile in polar aprotic solvents, detailing the mechanistic causality behind solvent selection and providing a self-validating experimental protocol for solubility determination.

Structural and Mechanistic Rationale: Why Polar Aprotic Solvents?

The choice of solvent is not merely a physical vehicle for the reaction; it actively dictates the kinetic pathway. For highly activated substrates like 2-Iodopyrimidine-5-carbonitrile, polar aprotic solvents (e.g., DMSO, DMF, NMP, DMAc, and Acetonitrile) are mandatory for optimal yield.

  • The "Naked Anion" Effect: Polar protic solvents (like ethanol or water) form a dense "solvent cage" around incoming nucleophiles via hydrogen bonding, severely dampening their reactivity[2]. Polar aprotic solvents lack hydrogen bond donors, leaving the nucleophile un-solvated (naked) and highly reactive, which drastically accelerates the initial nucleophilic attack[2].

  • Transition State Stabilization: The rate-determining step of SNAr is the formation of the negatively charged Meisenheimer complex. Polar aprotic solvents possess high dielectric constants ( ε ), which stabilize this charged intermediate through strong dipole-dipole interactions, lowering the activation energy barrier[3].

  • Leaving Group Dynamics: While fluorine is typically the best leaving group for SNAr due to electronegativity, the extreme electron deficiency of the 5-cyano-pyrimidine core makes the C2-iodine an excellent leaving group, while simultaneously providing a handle for oxidative addition in Suzuki or Sonogashira cross-couplings.

Hansen Solubility Parameters (HSP) and Solvent Selection

To predict and rationalize the solubility of 2-Iodopyrimidine-5-carbonitrile, we utilize Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy into three quantifiable interactions: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[4].

The iodine atom is highly polarizable (soft), requiring a solvent with a high δD​ . Simultaneously, the carbonitrile group possesses a strong dipole moment, demanding a high δP​ . Because the molecule lacks strong hydrogen bond donors, solvents with moderate-to-low δH​ are ideal.

Table 1: Physicochemical Properties of Key Polar Aprotic Solvents
SolventDielectric Constant ( ε )Dipole Moment (D) δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Predicted Solubility Profile
DMSO 46.73.9618.416.410.2Excellent (Optimal δP​ match)
DMF 36.73.8217.413.711.3Excellent
NMP 32.24.0918.012.37.2Excellent (High dispersion match)
DMAc 37.83.8116.811.510.2Excellent
Acetonitrile 37.53.9215.318.06.1Good (Lower dispersion δD​ )

Experimental Methodology: Self-Validating Solubility Determination

To generate reliable, scale-up-ready data, gravimetric analysis is insufficient for high-boiling solvents like DMSO or NMP, as solvent retention and thermal degradation skew results. The following HPLC-based protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy.

Step-by-Step Protocol: Equilibrium Solubility via HPLC-UV

1. Preparation and Saturation (Causality: Ensuring Thermodynamic Equilibrium)

  • Add 500 mg of 2-Iodopyrimidine-5-carbonitrile to a 5 mL amber glass vial.

  • Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

  • Causality: An excess of solid must be visually confirmed to ensure the system reaches true thermodynamic equilibrium rather than a kinetic metastable state.

2. Equilibration

  • Seal the vial and agitate using a thermomixer at 25.0 ± 0.1 °C at 800 rpm for 48 hours.

  • Causality: 48 hours guarantees complete saturation, preventing underestimation of solubility due to slow dissolution kinetics.

3. Phase Separation

  • Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C.

  • Carefully extract 100 μ L of the clear supernatant using a positive displacement pipette (to account for solvent viscosity).

4. Quantification and Validation (Causality: Preventing False Positives)

  • Dilute the 100 μ L aliquot with 900 μ L of Acetonitrile to quench any potential concentration-dependent aggregation.

  • Analyze via HPLC-UV (detecting at 254 nm) against a pre-established calibration curve.

  • Critical Self-Validation Step: Recover the residual solid from the centrifuge tube, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: This confirms that the solid has not degraded or converted into a solvent-complex (solvate) during the 48-hour incubation. If the crystal lattice has changed, the measured solubility corresponds to the solvate, not the pure API intermediate.

Application Workflow: Reaction Pathways

Once dissolved in a polar aprotic medium, 2-Iodopyrimidine-5-carbonitrile can be directed down two distinct synthetic pathways depending on the reagents introduced. The diagram below maps the logical flow of these applications.

G A 2-Iodopyrimidine-5-carbonitrile (Solvated in Polar Aprotic Medium) B Nucleophilic Aromatic Substitution (SNAr) A->B + Nucleophile (Naked Anion) C Pd-Catalyzed Cross-Coupling A->C + Pd(0), Ligand, Coupling Partner D Meisenheimer Complex (Stabilized by High Dielectric) B->D E Oxidative Addition (Pd inserts into C-I bond) C->E F C2-Substituted Product (Amination/Etherification) D->F - I⁻ G C2-Arylated Product (Suzuki/Sonogashira) E->G Transmetalation & Reductive Elimination

Reaction pathways of 2-Iodopyrimidine-5-carbonitrile in polar aprotic solvents.

References

  • PubChem: 1

  • BenchChem: 2

  • MDPI: 3

  • ACS Publications: 4

Sources

Foundational

Mechanistic Dynamics of Nucleophilic Aromatic Substitution (SNAr) on 2-Iodopyrimidine-5-carbonitrile

Executive Summary The synthesis of complex, heteroaromatic active pharmaceutical ingredients (APIs) relies heavily on the predictable reactivity of functionalized pyrimidines. Among these, 2-Iodopyrimidine-5-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex, heteroaromatic active pharmaceutical ingredients (APIs) relies heavily on the predictable reactivity of functionalized pyrimidines. Among these, 2-Iodopyrimidine-5-carbonitrile stands out as a highly privileged electrophile. This whitepaper provides an in-depth technical analysis of the Nucleophilic Aromatic Substitution (SNAr) mechanism on this substrate, detailing the electronic drivers, mechanistic pathways, and self-validating experimental protocols required for high-fidelity drug development workflows.

Electronic Anatomy & Substrate Profiling

To understand the reactivity of 2-Iodopyrimidine-5-carbonitrile , one must analyze its electronic topography:

  • The Pyrimidine Core: The two highly electronegative nitrogen atoms in the pyrimidine ring exert a strong inductive (-I) and resonance (-M) pull, severely depleting electron density at the C-2, C-4, and C-6 positions.

  • The 5-Carbonitrile Activating Group: The -CN group at the C-5 position is a powerful electron-withdrawing group (EWG). Positioned para to the C-2 leaving group, it provides critical resonance stabilization for the anionic intermediate formed during nucleophilic attack .

  • The 2-Iodo Leaving Group: While fluorine is classically considered the superior leaving group in SNAr reactions due to its extreme electronegativity accelerating the rate-determining addition step , iodine offers unique kinetic advantages. Its large atomic radius and high polarizability lower the activation energy for the subsequent elimination step, ensuring rapid and irreversible rearomatization.

Mechanistic Pathway: Addition-Elimination Logic

The SNAr reaction on electron-deficient heteroaromatics does not proceed via a concerted transition state, but rather through a discrete two-step Addition-Elimination sequence.

  • Addition (Rate-Determining Step): The nucleophile's Highest Occupied Molecular Orbital (HOMO) attacks the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon (C-2). This disrupts aromaticity and generates a negatively charged Meisenheimer Complex . The extreme electron deficiency of the pyrimidine ring, compounded by the 5-cyano group, stabilizes this intermediate .

  • Elimination (Fast Step): The Meisenheimer complex collapses. The iodide anion is expelled, and the aromatic system is restored.

SNAr_Mechanism Substrate 2-Iodopyrimidine-5-carbonitrile + Nucleophile Attack Nucleophilic Attack (Rate-Determining) Substrate->Attack Meisenheimer Meisenheimer Complex (Delocalized Anion) Attack->Meisenheimer Elimination Iodide Elimination (Fast Step) Meisenheimer->Elimination Product C2-Substituted Product + I- Elimination->Product

Caption: Logic flow of the Addition-Elimination SNAr mechanism at the C-2 position.

Kinetic & Thermodynamic Drivers

The success of this SNAr transformation is governed by precise environmental controls:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are mandatory. They solvate the counter-cation of the nucleophile but leave the nucleophilic anion "naked" and highly reactive .

  • The Element Effect: While traditional SNAr kinetics dictate F > Cl > Br > I, the hyper-electrophilicity of 2-iodopyrimidine-5-carbonitrile often renders the addition step exothermic and exceptionally fast, minimizing the kinetic penalty usually associated with iodine [[1]]([Link]). This allows for scalable, room-temperature functionalization without the need for precious metal catalysts [[2]]([Link]).

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following protocol for the amination of 2-Iodopyrimidine-5-carbonitrile with morpholine is designed as a self-validating system. Every reagent choice is driven by chemical causality.

Step-by-Step Methodology:

  • Solvation: Dissolve 2-Iodopyrimidine-5-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M). Causality: DMF maximizes nucleophile reactivity by preventing hydrogen bonding.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger to neutralize the generated hydroiodic acid (HI), preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Nucleophile Introduction: Cool the reaction to 0 °C. Add morpholine (1.1 equiv) dropwise. Causality: The extreme electrophilicity of the substrate makes the addition highly exothermic. Cooling prevents thermal degradation and double-addition side reactions.

  • Propagation & Monitoring: Allow the reaction to warm to 25 °C. Monitor via LC-MS. Validation Checkpoint: The reaction is complete when the starting material mass [M+H]⁺ 231.9 disappears, replaced by the product mass[M+H]⁺ 191.1.

  • Workup & Isolation: Quench the reaction with ice water to precipitate the product. Extract with Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl. Causality: The LiCl wash effectively partitions residual DMF into the aqueous layer, preventing solvent contamination in the final API.

  • Final Validation: Confirm purity via ¹H and ¹³C NMR. Validation Checkpoint: Observe the loss of the secondary amine N-H proton and the characteristic shift of the pyrimidine aromatic protons.

Experimental_Workflow Prep 1. Solvation Substrate in DMF React 2. Addition Amine + DIPEA at 0°C Prep->React Monitor 3. Monitoring LC-MS Validation React->Monitor Workup 4. Workup EtOAc / H2O Wash Monitor->Workup Validate 5. Validation NMR & Purity Check Workup->Validate

Caption: Self-validating experimental workflow for SNAr amination of pyrimidines.

Quantitative Reaction Profiling

The table below summarizes typical quantitative outcomes, demonstrating the impact of leaving groups and solvents on the SNAr of 5-cyano-pyrimidines.

SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
2-Iodopyrimidine-5-carbonitrile MorpholineDIPEADMF0 → 252>95
2-Chloropyrimidine-5-carbonitrileMorpholineDIPEADMF25488
2-Iodopyrimidine-5-carbonitrile PhenolK₂CO₃DMSO60682
2-Iodopyrimidine-5-carbonitrile IsopropylamineDIPEATHF251290

Conclusion

2-Iodopyrimidine-5-carbonitrile is a highly optimized electrophile for SNAr chemistry. By leveraging the extreme electron deficiency of the pyrimidine core, the resonance stabilization of the 5-cyano group, and the excellent polarizability of the iodide leaving group, researchers can execute rapid, high-yielding, and transition-metal-free functionalizations critical for modern drug discovery.

References

  • PubChem: 2-Iodopyrimidine-5-carbonitrile (CID 130776346). National Institutes of Health (NIH).

  • BenchChem: Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.

  • PubMed Central (PMC): Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

  • Organic Letters (ACS): General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. [[2]]([Link])

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodopyrimidine-5-carbonitrile

Introduction & Pharmacological Relevance The 5-cyanopyrimidine scaffold is a privileged pharmacophore in modern drug development, frequently deployed in the design of kinase inhibitors and highly selective CYP11B2 (aldos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 5-cyanopyrimidine scaffold is a privileged pharmacophore in modern drug development, frequently deployed in the design of kinase inhibitors and highly selective CYP11B2 (aldosterone synthase) inhibitors[1]. 2-Iodopyrimidine-5-carbonitrile serves as the premier electrophilic building block for installing this motif via Suzuki-Miyaura cross-coupling. However, the extreme electron deficiency of this substrate presents a unique "electrophilicity paradox": while it undergoes exceptionally rapid oxidative addition with Palladium(0), it is simultaneously highly vulnerable to off-target nucleophilic attack and catalyst deactivation[2].

This application note provides researchers with a causal, mechanistically grounded guide to mastering this specific coupling, ensuring high yields and reproducible, self-validating workflows.

Mechanistic Rationale: The Electrophilicity Paradox

To achieve successful cross-coupling with 2-iodopyrimidine-5-carbonitrile, one must understand the causality behind its failure modes. The pyrimidine core is inherently electron-withdrawing. The addition of a nitrile group at the C5 position further depletes electron density at the C2 position via strong inductive and resonance effects, making the C–I bond hyper-reactive.

  • The SN​Ar Vulnerability (The Base Dilemma): The intense electrophilicity of the C2 carbon makes it a prime target for Nucleophilic Aromatic Substitution ( SN​Ar ). If strong, nucleophilic bases (e.g., NaOH, KOH, or alkoxides) are utilized, direct displacement of the iodide outcompetes the catalytic cycle, generating 2-hydroxypyrimidine-5-carbonitrile or 2-alkoxy derivatives. Causality-Driven Choice: Mild, sterically hindered, or non-nucleophilic bases such as K3​PO4​ or KF are strictly required.

  • Protodehalogenation (Hydrodehalogenation): If the transmetalation step is sluggish—often the case with sterically hindered boronic acids—the transient Pd(II)-aryl complex can undergo competitive reduction. Solvents capable of acting as hydride donors (e.g., ethanol, methanol) exacerbate this pathway[3]. Causality-Driven Choice: Aprotic ethereal solvents like 1,4-dioxane or toluene must be used to suppress reduction.

  • Catalyst Poisoning: The nitrogen atoms of the pyrimidine ring can strongly coordinate to Palladium, forming stable, inactive complexes. Causality-Driven Choice: Bidentate ligands (e.g., dppf) or bulky, electron-rich monodentate phosphines (e.g., XPhos) are required to saturate the Pd coordination sphere and force rapid reductive elimination[4].

Mechanism Substrate 2-Iodopyrimidine-5-carbonitrile + Pd(0) OxAdd Oxidative Addition [Pd(II) Complex] Substrate->OxAdd Fast Oxidative Addition SNAr S_NAr Byproduct (e.g., 2-Hydroxypyrimidine) Substrate->SNAr Competitive Attack by Nucleophilic Base TransMet Transmetalation (+ Ar-B(OH)2 / Base) OxAdd->TransMet Base-mediated Dehal Hydrodehalogenation (Reduction Byproduct) OxAdd->Dehal Slow Transmetalation + H-donor Solvent Product Cross-Coupled Product (Target) TransMet->Product Reductive Elimination

Figure 1: Suzuki-Miyaura catalytic cycle of 2-iodopyrimidine-5-carbonitrile and competing side reactions.

Empirical Optimization Data

The following table summarizes quantitative optimization data, validating the mechanistic principles outlined above.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTempYield (%)Primary Byproduct / Failure Mode
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)EtOH / H2​O (4:1)80 °C35%High SN​Ar (2-ethoxy derivative)
2 Pd(dppf)Cl2​ (5 mol%)KOH (3.0)1,4-Dioxane / H2​O 80 °C12%Complete hydrolysis (2-hydroxy)
3 Pd(PPh3​)4​ (5 mol%) K3​PO4​ (2.0)1,4-Dioxane / H2​O 80 °C68%Protodehalogenation (Sluggish reaction)
4 Pd(dppf)Cl2​ (5 mol%) K3​PO4​ (2.0) 1,4-Dioxane / H2​O 80 °C 92% None (Clean Conversion)
5 Pd2​(dba)3​ / XPhos K3​PO4​ (2.0) Toluene / H2​O 60 °C 95% Optimal for hindered boronic acids

Table 1: Condition matrix for the coupling of 2-iodopyrimidine-5-carbonitrile with phenylboronic acid.

Self-Validating Experimental Protocols

Workflow Prep 1. Preparation Charge Substrates & Pd Catalyst Air-free setup Degas 2. Degassing Sparge with N2 (15 min) Protects Pd(0) Prep->Degas React 3. Reaction Mild Heating (60-80°C) 1,4-Dioxane/H2O Degas->React Workup 4. Workup Quench & Extract EtOAc / Brine React->Workup Purify 5. Purification Silica Gel Chromatography Target Isolation Workup->Purify

Figure 2: Step-by-step experimental workflow for the self-validating Suzuki-Miyaura protocol.

Protocol A: General Arylation (For Unhindered Boronic Acids)

This protocol utilizes Pd(dppf)Cl2​ to prevent pyrimidine-induced catalyst poisoning and K3​PO4​ to eliminate SN​Ar side reactions.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-iodopyrimidine-5-carbonitrile (1.0 equiv, 1.0 mmol), the aryl boronic acid (1.2 equiv, 1.2 mmol), and K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 5 mol%).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and deionized H2​O (2.0 mL). Seal the flask with a rubber septum. Sparge the heterogeneous mixture with dry Nitrogen or Argon gas for exactly 15 minutes. Causality: Dissolved O2​ rapidly oxidizes Pd(0) to inactive Pd(II) peroxo species, halting the cycle.

  • Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent phases.

  • In-Process Control (IPC) & Validation: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check 1: If the target mass [M+H]+ is dominant, proceed to workup.

    • Validation Check 2: If a mass of [M−I+H]+ (m/z 106) is observed, protodehalogenation has occurred (Check degassing efficiency).

    • Validation Check 3: If a mass of [M−I+OH]+ (m/z 122) is observed, SN​Ar has occurred (Verify base identity and solvent purity).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO3​ (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-arylpyrimidine-5-carbonitrile.

Protocol B: High-Performance Coupling (For Sterically Hindered Boronic Acids)

When coupling ortho-substituted boronic acids, transmetalation becomes the rate-limiting step, increasing the risk of protodehalogenation. Switching to the Buchwald ligand XPhos accelerates transmetalation and reductive elimination.

Modifications from Protocol A:

  • Catalyst System: Use Pd2​(dba)3​ (2.5 mol%) and XPhos (10 mol%) instead of Pd(dppf)Cl2​ .

  • Solvent: Substitute 1,4-Dioxane with Toluene (Toluene/ H2​O 4:1). Toluene is completely incapable of hydride donation, absolutely minimizing hydrodehalogenation risks.

  • Temperature: React at 60 °C. The hyper-reactivity of the XPhos-Pd complex allows for lower temperatures, further preserving the integrity of the cyano group.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.
  • Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2.

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Iodopyrimidine-5-carbonitrile

Introduction: The Strategic Importance of the Pyrimidine-5-carbonitrile Scaffold in Kinase Inhibition The pyrimidine ring is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors. Its intrinsic abi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyrimidine-5-carbonitrile Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors. Its intrinsic ability to mimic the purine core of ATP allows for critical hydrogen bond interactions within the hinge region of the kinase active site. The strategic placement of substituents on this privileged scaffold is paramount for achieving both high potency and selectivity against specific kinase targets. Among the various functionalized pyrimidines, the 2-substituted pyrimidine-5-carbonitrile framework has emerged as a particularly versatile and valuable building block in medicinal chemistry.

The 2-iodopyrimidine-5-carbonitrile moiety is an exceptionally useful starting material for the synthesis of diverse libraries of potential kinase inhibitors. The electron-withdrawing nature of the nitrile group at the 5-position enhances the reactivity of the C2 and C4 positions, while the iodine atom at the C2 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide range of chemical functionalities, enabling extensive exploration of the structure-activity relationship (SAR) to optimize inhibitor performance.

This guide provides detailed application notes and field-proven protocols for the synthesis of kinase inhibitor precursors from 2-iodopyrimidine-5-carbonitrile, focusing on three transformative palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Application Notes: Rationale and Mechanistic Insights

The Versatility of 2-Iodopyrimidine-5-carbonitrile

The choice of 2-iodopyrimidine-5-carbonitrile as a foundational building block is predicated on several key advantages:

  • Predictable Reactivity: The iodine substituent provides a highly reactive site for oxidative addition to a palladium(0) catalyst, often under milder conditions than the corresponding bromides or chlorides. This is a crucial factor in preserving sensitive functional groups on the coupling partners.

  • Modulation of Electronic Properties: The nitrile group significantly influences the electronic landscape of the pyrimidine ring, which can be leveraged to fine-tune the binding affinity of the final inhibitor.

  • Synthetic Accessibility: This building block can be readily prepared, ensuring a consistent supply for library synthesis and scale-up operations.

Causality in Experimental Design: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery. The ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and predictability has revolutionized the synthesis of complex molecules.

  • Suzuki-Miyaura Coupling: This reaction is ideal for introducing aryl and heteroaryl moieties at the 2-position of the pyrimidine ring. These groups can occupy hydrophobic pockets in the kinase active site or provide additional hydrogen bonding interactions, thereby enhancing potency and selectivity. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.[1][2][3][4][5][6]

  • Sonogashira Coupling: The introduction of alkynyl groups via Sonogashira coupling provides a rigid, linear linker to other functionalities.[7][8][9][10][11][12][13][14][15] This is particularly useful for probing deeper pockets within the kinase active site or for creating compounds with unique conformational properties. The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a key copper-acetylide intermediate.[7][8][9][10][11][12][13][14][15]

  • Buchwald-Hartwig Amination: This reaction allows for the direct formation of a C-N bond, introducing primary or secondary amines at the 2-position.[16][17][18][19][20][21][22] The amino group is a critical pharmacophore in many kinase inhibitors, often forming a key hydrogen bond with the kinase hinge region. The selection of a suitable phosphine ligand is crucial for the success of this transformation, as it influences the rate of both oxidative addition and reductive elimination.[16][17][18][19][20][21][22]

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodopyrimidine-5-carbonitrile

This protocol describes a general procedure for the coupling of 2-iodopyrimidine-5-carbonitrile with a variety of aryl- and heteroarylboronic acids.

Reaction Scheme:

Suzuki_Miyaura reactant1 2-Iodopyrimidine-5-carbonitrile catalyst Pd Catalyst Base reactant2 Ar-B(OH)2 product 2-Arylpyrimidine-5-carbonitrile catalyst->product

General Suzuki-Miyaura Coupling Workflow

Materials:

ReagentTypical Molar Ratio
2-Iodopyrimidine-5-carbonitrile1.0 eq
Aryl/Heteroarylboronic Acid1.2 - 1.5 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.03 - 0.05 eq (3-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃)2.0 - 3.0 eq
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene)-

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add 2-iodopyrimidine-5-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 2-Iodopyrimidine-5-carbonitrile

This protocol outlines a standard procedure for the coupling of 2-iodopyrimidine-5-carbonitrile with terminal alkynes.

Reaction Scheme:

Sonogashira_Coupling reactant1 2-Iodopyrimidine-5-carbonitrile catalyst Pd/Cu Catalyst Base reactant2 Terminal Alkyne product 2-Alkynylpyrimidine-5-carbonitrile catalyst->product

General Sonogashira Coupling Workflow

Materials:

ReagentTypical Molar Ratio
2-Iodopyrimidine-5-carbonitrile1.0 eq
Terminal Alkyne1.1 - 1.5 eq
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)0.02 - 0.05 eq (2-5 mol%)
Copper(I) Iodide (CuI)0.04 - 0.1 eq (4-10 mol%)
Base (e.g., Triethylamine, DIPEA)2.0 - 3.0 eq
Solvent (e.g., THF, DMF)-

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-iodopyrimidine-5-carbonitrile (1.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0-3.0 eq).

  • Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 50-70 °C. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 2-Iodopyrimidine-5-carbonitrile

This protocol provides a general method for the amination of 2-iodopyrimidine-5-carbonitrile with primary and secondary amines.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 2-Iodopyrimidine-5-carbonitrile catalyst Pd Catalyst/Ligand Base reactant2 Amine (R¹R²NH) product 2-Aminopyrimidine-5-carbonitrile catalyst->product

General Buchwald-Hartwig Amination Workflow

Materials:

ReagentTypical Molar Ratio
2-Iodopyrimidine-5-carbonitrile1.0 eq
Amine1.1 - 1.5 eq
Palladium Catalyst (e.g., Pd₂(dba)₃)0.01 - 0.02 eq (1-2 mol%)
Phosphine Ligand (e.g., Xantphos, RuPhos)0.02 - 0.04 eq (2-4 mol%)
Base (e.g., NaOtBu, Cs₂CO₃)1.5 - 2.0 eq
Solvent (e.g., Toluene, 1,4-Dioxane)-

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk tube, add the palladium catalyst and the phosphine ligand. Evacuate and backfill with an inert gas. Add the anhydrous solvent and stir for 10-15 minutes.

  • Reaction Setup: In a separate dry flask, add 2-iodopyrimidine-5-carbonitrile (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq). Evacuate and backfill with an inert gas.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the flask containing the substrates and base via a cannula or syringe.

  • Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Conclusion

The 2-iodopyrimidine-5-carbonitrile building block is a powerful and versatile starting material for the synthesis of kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient methods for the diversification of this scaffold, enabling the generation of large and structurally diverse libraries for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their quest for novel and selective kinase inhibitors.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92–102. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Eweas, A. F., Abdallah, Q. M. A., & Hassan, E. S. I. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111. [Link]

  • Al-Tel, T. H. (2011). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 1(9), 1765. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Gawad, H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6758–6768. [Link]

  • Hussain, M., Ali, I., Harrer, N., & Langer, P. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ChemistryOpen, 7(12), 948–952. [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., Baati, R., & Brown, R. C. D. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Retrieved from [Link]

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161. [Link]

  • Sýkorová, V., Tichý, M., & Hocek, M. (2021). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. ChemBioChem, 23(3). [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Ortiz, A., & Moran, J. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 301–307. [Link]

  • Gierlich, J., Burrows, C. J., & Carell, T. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit1.27. [Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Iodopyrimidine-5-carbonitrile Derivatives

Executive Summary & Scope The pyrimidine-5-carbonitrile scaffold is a privileged pharmacophore, serving as the core structural motif in numerous FDA-approved kinase inhibitors and novel LRRK2 inhibitors[1]. Functionaliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The pyrimidine-5-carbonitrile scaffold is a privileged pharmacophore, serving as the core structural motif in numerous FDA-approved kinase inhibitors and novel LRRK2 inhibitors[1]. Functionalization at the C2 position of this heterocycle is a critical step in drug development. While 2-halopyrimidines classically undergo Nucleophilic Aromatic Substitution ( SN​Ar )[2], coupling weak nucleophiles (e.g., electron-deficient anilines, amides) or sterically hindered aliphatic amines requires harsh thermal conditions. These forcing conditions frequently compromise the integrity of the cyano group, leading to unwanted hydration or degradation.

To bypass these limitations, the Buchwald-Hartwig cross-coupling offers a highly predictable, chemoselective alternative[3]. This application note provides a comprehensive, mechanistically grounded guide to optimizing palladium-catalyzed C–N bond formation specifically for 2-iodopyrimidine-5-carbonitrile derivatives.

Mechanistic Insights & Reaction Design (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The highly electrophilic nature of the pyrimidine-5-carbonitrile system dictates strict operational parameters.

The Halogen Effect: Why Iodine?

In classical SN​Ar reactions, the reactivity of aryl halides follows the sequence F > Cl > Br > I due to the rate-determining formation of the Meisenheimer complex. However, in Pd-catalyzed aminations, the rate of oxidative addition dictates the opposite trend: I > Br > Cl [4]. By utilizing 2-iodopyrimidine-5-carbonitrile, the oxidative addition of the C–I bond to the Pd(0) center is exceptionally rapid. This kinetic advantage ensures that the transition-metal catalytic cycle outcompetes any background SN​Ar or hydrolysis pathways, funneling the substrate exclusively toward the desired cross-coupled product[4].

Base Selection: Avoiding Nitrile Degradation

The most common point of failure in this specific transformation is the use of strong alkoxide bases (e.g., NaOtBu or KOtBu).

  • The Causality: The C2 position of the pyrimidine ring is highly electrophilic, and the adjacent nitrile group is base-sensitive. Strong alkoxides act as competitive nucleophiles, displacing the iodine to form tert-butyl ethers, or attacking the nitrile to form imidates and amides[5].

  • The Solution: Inorganic, non-nucleophilic bases such as Cesium Carbonate ( Cs2​CO3​ ) or Potassium Phosphate ( K3​PO4​ ) are mandatory. While they require higher temperatures to facilitate the deprotonation of the coordinated amine, they completely preserve the cyano functional group.

Ligand Architecture
  • Xantphos (Bite Angle ~111°): The preferred bidentate ligand for primary anilines and amides. Its wide bite angle enforces a geometry that accelerates reductive elimination while suppressing detrimental β -hydride elimination.

  • BrettPhos / RuPhos: Bulky, electron-rich monodentate phosphines ideal for primary and secondary aliphatic amines. They prevent the formation of off-target bis-arylated products.

Reaction Logic & Catalytic Cycle

ReactionLogic cluster_Pd Palladium Catalytic Cycle Substrate 2-Iodopyrimidine-5-carbonitrile OxAdd Oxidative Addition (Fast: I > Br > Cl) Substrate->OxAdd Pd(0) / Ligand AmineCoord Amine Coordination & Ligand Exchange OxAdd->AmineCoord Amine Deprotonation Deprotonation by Cs2CO3 (Protects -CN Group) AmineCoord->Deprotonation RedElim Reductive Elimination C-N Bond Formation Deprotonation->RedElim RedElim->OxAdd Regenerate Pd(0) Product 2-Aminopyrimidine-5-carbonitrile RedElim->Product

Caption: Catalytic cycle and mechanistic logic for the Buchwald-Hartwig amination.

Optimized Condition Matrix

To streamline process development, the following quantitative data summarizes the optimal catalytic systems based on the incoming nucleophile.

Amine Nucleophile TypeRecommended Catalyst SystemLigandOptimal BaseSolvent & TempExpected Yield Range
Primary Anilines Pd2​(dba)3​ (2-5 mol%)Xantphos Cs2​CO3​ (2.0 eq)1,4-Dioxane, 90 °C75% – 92%
Secondary Anilines Pd(OAc)2​ (5 mol%)RuPhos Cs2​CO3​ (2.0 eq)Toluene, 100 °C65% – 85%
Primary Aliphatic Pd2​(dba)3​ (2-5 mol%)BrettPhos K3​PO4​ (2.5 eq)t-Amyl OH, 80 °C70% – 88%
Secondary Aliphatic Pd(OAc)2​ (5 mol%)RuPhos K3​PO4​ (2.5 eq)Toluene, 90 °C80% – 95%
Amides / Lactams Pd2​(dba)3​ (5 mol%)Xantphos Cs2​CO3​ (2.0 eq)1,4-Dioxane, 100 °C50% – 75%

Experimental Protocol: Xantphos-Mediated Coupling of Anilines

This protocol is designed as a self-validating system to ensure high reproducibility and prevent false-positive progression during synthesis.

Scale: 1.0 mmol Target: 2-(Phenylamino)pyrimidine-5-carbonitrile derivatives.

Step 1: Reagent Assembly
  • To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-iodopyrimidine-5-carbonitrile (231 mg, 1.0 mmol, 1.0 equiv) and the aniline derivative (1.2 mmol, 1.2 equiv).

  • Add Pd2​(dba)3​ (23 mg, 0.025 mmol, 2.5 mol%), Xantphos (29 mg, 0.05 mmol, 5.0 mol%), and anhydrous Cs2​CO3​ (652 mg, 2.0 mmol, 2.0 equiv).

  • Validation Check 1: The solid mixture should appear deep purple/dark red due to the Pd2​(dba)3​ . If the powder is completely black, the palladium has degraded to inactive Pd-black; discard and use a fresh batch.

Step 2: Deoxygenation (Critical Step)
  • Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfill.

  • Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M) via syringe.

  • Sparge the suspension with argon gas for 10 minutes.

  • Validation Check 2: Proper degassing is achieved when the solvent bubbling becomes uniform and no color change to black is observed at room temperature.

Step 3: Catalytic Heating
  • Replace the septum with a Teflon screw-cap under a positive flow of argon.

  • Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Validation Check 3 (In-Process): After 4 hours, sample 10 µL of the reaction. Dilute in MeCN and analyze via LC-MS. You should observe the disappearance of the highly UV-active 2-iodo starting material and the emergence of the [M+H]+ product mass. The absence of an [M+18]+ peak confirms the nitrile group has not hydrolyzed.

Step 4: Quench and Workup
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium catalyst.

  • Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 80:20 to 50:50).

  • Isolate the product fractions and evaporate to yield the pure 2-aminopyrimidine-5-carbonitrile derivative.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link][3]

  • Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction Source: Journal of Chemical Research (RHHZ) URL:[Link][2]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis Source: PubMed Central (National Institutes of Health) URL:[Link][5]

Sources

Application

Process Chemistry and Kilogram-Scale Manufacturing of 2-Iodopyrimidine-5-carbonitrile

Executive Summary The synthesis and scale-up of functionalized pyrimidines demand rigorous control over reaction thermodynamics and chemoselectivity. 2-Iodopyrimidine-5-carbonitrile (CAS: 1805492-68-5)[1] is a highly sou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and scale-up of functionalized pyrimidines demand rigorous control over reaction thermodynamics and chemoselectivity. 2-Iodopyrimidine-5-carbonitrile (CAS: 1805492-68-5)[1] is a highly sought-after electrophilic building block. The C2-iodine atom exhibits vastly superior reactivity compared to its chlorinated counterpart, enabling mild cross-coupling (Suzuki, Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions that preserve the sensitive C5-nitrile group. Such transformations are critical in the synthesis of complex pharmaceutical agents, including CYP11B2 inhibitors[2].

This Application Note details a highly scalable, anhydrous Finkelstein-type halogen exchange protocol. By leveraging in situ generated Trimethylsilyl iodide (TMSI), this methodology achieves >99% conversion while entirely eliminating the risk of nitrile hydrolysis associated with traditional aqueous hydriodic acid (HI) routes.

Mechanistic Rationale & Causality in Route Selection

The Pitfalls of Traditional Routes

Historically, the conversion of 2-chloropyrimidines to their iodo-analogues utilizes 57% aqueous hydriodic acid (HI) and sodium iodide[3]. However, applying this to 2-chloropyrimidine-5-carbonitrile on a kilogram scale introduces a critical failure mode: at the elevated temperatures required for the exchange (60°C), the aqueous acidic environment rapidly hydrolyzes the C5-nitrile to a primary amide or carboxylic acid, destroying the product. Alternatively, Sandmeyer reactions from 2-aminopyrimidine-5-carbonitrile require diazonium intermediates, which pose severe thermal runaway risks on scale.

The Anhydrous TMSI Activation Strategy

To solve this, we employ an anhydrous activation strategy using Trimethylsilyl chloride (TMSCl) and Sodium Iodide (NaI) in Acetonitrile (MeCN).

  • Causality of Activation: TMSCl reacts with NaI to generate TMSI in situ. TMSI acts as a potent Lewis acid, silylating the pyrimidine nitrogen (N1/N3). This silylation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, rendering the C2 position highly susceptible to nucleophilic attack by the remaining iodide anions.

  • Thermodynamic Sink: The reaction is driven to completion by the differential solubility of the salts. NaI is highly soluble in MeCN, whereas the byproduct, Sodium Chloride (NaCl), is virtually insoluble. The continuous precipitation of NaCl acts as a thermodynamic sink, shifting the equilibrium entirely toward the iodinated product.

G N1 2-Chloropyrimidine-5-carbonitrile (Starting Material) N2 N-Silylation & Activation (TMSCl + NaI in MeCN) N1->N2 15-20°C N3 Nucleophilic Attack (Iodide Addition at C2) N2->N3 LUMO Lowering N4 Halogen Exchange (NaCl Precipitation) N3->N4 60°C, 12h N5 Reductive Quench (Na2S2O3 neutralizes I2) N4->N5 HPLC >99% Conv. N6 2-Iodopyrimidine-5-carbonitrile (Isolated Product) N5->N6 Crystallization

Fig 1: Mechanistic workflow and process controls for the anhydrous Finkelstein-type exchange.

Process Optimization Data

Prior to scale-up, a Design of Experiments (DoE) was executed to validate the anhydrous strategy against traditional methods. The data (Table 1) unequivocally demonstrates that the TMSCl/NaI system is the only method capable of preventing nitrile hydrolysis while maintaining high conversion.

Table 1: Design of Experiments (DoE) for Reagent Selection

Activation StrategyEquivalents (Act. / NaI)Temp (°C)Time (h)Conversion (%)Nitrile Hydrolysis (%)
57% aq. HI / NaI2.0 / 3.060898.514.2
HCl (gas) / NaI2.0 / 3.0601685.00.5
TMSCl / NaI 2.0 / 3.0 60 12 >99.5 Not Detected

Experimental Protocol: 20 kg Scale-Up

This protocol is designed as a self-validating system . Visual cues are intrinsically tied to chemical states, allowing operators to verify reaction progress and quench efficacy in real-time.

Step 1: Reactor Preparation & Charging
  • Purge a 50 L glass-lined reactor with Nitrogen (N2) for 30 minutes to ensure an anhydrous atmosphere.

  • Charge Acetonitrile (MeCN, 20.0 L) followed by 2-Chloropyrimidine-5-carbonitrile (2.0 kg, 14.3 mol) . Stir at 250 rpm until complete dissolution (pale yellow solution).

  • Charge Sodium Iodide (NaI, 6.4 kg, 42.9 mol, 3.0 eq) . Note: A 3.0 equivalent excess is critical to compensate for the iodide consumed during TMSI generation and to drive the equilibrium.

Step 2: Activation & Halogen Exchange
  • Cool the reactor jacket to 15°C.

  • Begin dropwise addition of Trimethylsilyl chloride (TMSCl, 3.1 kg, 28.6 mol, 2.0 eq) over 2 hours.

    • Self-Validation Check: The reaction is moderately exothermic. The solution will transition from pale yellow to a dense, off-white suspension (NaCl precipitation) with a deep red tint (trace I2 formation from ambient light/oxidation).

  • Upon complete addition, heat the reactor to 60°C and maintain for 12 hours.

  • In-Process Control (IPC): Sample for HPLC. Proceed to Step 3 only when starting material is <0.5% (Area %).

Step 3: Reductive Quench & Isolation
  • Cool the reactor to 10°C.

  • Slowly charge a 10% w/w aqueous Sodium Thiosulfate solution (Na2S2O3, 10.0 L) .

    • Self-Validation Check: The deep red tint must instantaneously bleach to a pale yellow/white suspension. This visually confirms the complete reduction of oxidative iodine (I2) back to iodide (I⁻), preventing product degradation during drying.

  • Charge Deionized Water (20.0 L) over 1 hour to act as an anti-solvent, fully precipitating the product.

  • Filter the suspension via a Nutsche filter. Wash the filter cake with Water (3 x 5 L) to remove residual salts.

  • Dry the off-white solid under vacuum (50 mbar) at 40°C until moisture (Karl Fischer) is <0.2%.

IPC_Logic State1 Reaction Mixture (Pale Yellow) State2 Active Exchange (Deep Red + White Ppt) State1->State2 TMSI Generation (I2 byproduct + NaCl) State3 Quench Phase (Color Bleaching) State2->State3 Na2S2O3 Addition (I2 -> I⁻) State4 Product Isolation (Off-White Solid) State3->State4 Water Anti-Solvent (Crystallization)

Fig 2: Visual self-validation logic during the reaction and quench phases.

Scalability Metrics & Quality Control

The robustness of the TMSCl/NaI protocol was validated across three distinct scale-up campaigns. As shown in Table 2, the process maintains exceptional yield and purity profiles, with residual chloride consistently suppressed below 50 ppm, ensuring optimal performance in downstream transition-metal catalyzed cross-couplings.

Table 2: Multi-Scale Batch Performance (TMSCl/NaI Route)

ScaleIsolated Yield (%)HPLC Purity (a/a %)Residual Cl (ppm)Moisture (KF, %)
1.0 kg92.499.8< 500.12
5.0 kg91.899.7< 500.15
20.0 kg 92.1 99.8 < 50 0.11

References

  • Title: 2-Iodopyrimidine-5-carbonitrile | C5H2IN3 | CID 130776346 | Source: PubChem | URL: [Link]

  • Title: Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors | Source: ACS Publications | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Spontaneous Dehalogenation of 2-Iodopyrimidine-5-carbonitrile in Basic Media

Problem Overview & Chemical Causality 2-Iodopyrimidine-5-carbonitrile is a highly valuable but exceptionally reactive electrophilic building block[1]. The synergistic electron-withdrawing effects of the pyrimidine nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Problem Overview & Chemical Causality

2-Iodopyrimidine-5-carbonitrile is a highly valuable but exceptionally reactive electrophilic building block[1]. The synergistic electron-withdrawing effects of the pyrimidine nitrogens and the C5-carbonitrile group severely deplete electron density from the aromatic ring. In cross-coupling reactions, the general reactivity trend for halopyrimidines dictates that the C2 and C4/C6 positions are highly activated, and the reactivity of the carbon-halogen bond follows the order I > Br > Cl > F[2].

Because the C2-Iodine bond is highly polarized and weak, this substrate is notoriously unstable in basic media. Researchers frequently observe complete degradation of the starting material before the desired catalytic cycle can even initiate. This degradation typically manifests via two distinct pathways: Nucleophilic Aromatic Substitution (SNAr) Hydrolysis or Reductive Hydrodehalogenation .

Mechanistic Pathways of Degradation

G Start 2-Iodopyrimidine-5-carbonitrile Cond1 Strong Base + H2O (e.g., NaOH, K2CO3/H2O) Start->Cond1 Nucleophilic Attack (-I) Cond2 Aliphatic Amines + DMF (e.g., Et3N / DMF) Start->Cond2 SET / Hydride Transfer Cond3 Mild Base + Anhydrous Aprotic (e.g., K3PO4 / Toluene) Start->Cond3 Controlled Reactivity Res1 SNAr Hydrolysis (2-Hydroxypyrimidine) Cond1->Res1 Res2 Hydrodehalogenation (Pyrimidine-5-carbonitrile) Cond2->Res2 Res3 Stable / Successful Coupling Cond3->Res3

Mechanistic pathways of 2-Iodopyrimidine-5-carbonitrile degradation vs. stability in basic media.

Troubleshooting Guide & FAQs

Q1: Why does my 2-Iodopyrimidine-5-carbonitrile undergo complete hydrodehalogenation when using triethylamine (Et₃N) in DMF? A1: This is a classic case of solvent-base-induced reductive dehalogenation. While researchers often assume a transition-metal catalyst is required for dehalogenation, a mixture of DMF and trialkylamines (like Et₃N or DIPEA) acts as a potent metal-free reductive system[3]. The highly electron-deficient nature of the 5-cyano-pyrimidine ring significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO). In this environment, the amine initiates a Single Electron Transfer (SET) to the pyrimidine ring, forming a radical anion. The weak C-I bond rapidly fragments, and the resulting pyrimidinyl radical abstracts a hydrogen atom from the solvent or the amine's alpha-carbon, yielding the hydrodehalogenated byproduct (pyrimidine-5-carbonitrile).

  • The Fix: Strictly avoid aliphatic amines and DMF/DMAc when working with 2-iodopyrimidines. Switch to inorganic bases and non-reductive aprotic solvents.

Q2: I am attempting a Suzuki-Miyaura coupling, but LC-MS indicates the primary byproduct is the 2-hydroxy derivative. How do I prevent this? A2: You are observing SNAr hydrolysis. Strong bases or even milder carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in solvent mixtures containing adventitious water will rapidly displace the C2-iodide[4]. The C2 position is highly activated, and hydroxide generated from water and base is a potent nucleophile.

  • The Fix: Transition to strictly anhydrous conditions. Use finely milled, anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF). K₃PO₄ has limited solubility in anhydrous solvents like toluene or dioxane, providing a "slow-release" basic environment that is sufficient to activate the boronic acid without driving competitive SNAr hydrolysis[4].

Q3: Can I just switch the leaving group from Iodide to Chloride to improve stability? A3: Yes, but it comes at a kinetic cost. The reactivity of halopyrimidines in cross-coupling follows the order C-I > C-Br > C-Cl[2]. While 2-Chloropyrimidine-5-carbonitrile is significantly more stable against spontaneous SET hydrodehalogenation, it requires higher temperatures and more electron-rich, sterically hindered ligands (e.g., XPhos or BrettPhos) to undergo efficient oxidative addition. If you must use the iodide for low-temperature couplings, strict control of the base and solvent is mandatory.

Quantitative Data Summary: Base & Solvent Effects

Base SystemSolvent MatrixPrimary Mechanism of DegradationSubstrate StabilityRecommended Action
Et₃N / DIPEA DMF / DMAcSET / Hydride TransferVery Low (Rapid Hydrodehalogenation)Avoid for 2-Iodopyrimidines
NaOH / KOH Aqueous / AlcoholsSNAr (Hydrolysis / Alkoxylation)Very Low (Complete Substitution)Avoid
K₂CO₃ / Cs₂CO₃ Dioxane / H₂OSNAr (Hydrolysis)Low to Moderate Use only with highly active catalysts
K₃PO₄ (anhydrous) Toluene / DioxaneNone (if strictly anhydrous)High Optimal for Cross-Coupling
KF / CsF THF / TolueneNoneVery High Mildest activation, highly recommended

Self-Validating Experimental Protocol

Methodology: Anhydrous Suzuki-Miyaura Coupling of 2-Iodopyrimidine-5-carbonitrile

To ensure scientific trustworthiness, this protocol incorporates a self-validating mass-balance step . By including an inert internal standard, you can definitively prove whether a failed reaction is due to catalyst death (starting material remains) or base-induced degradation (starting material consumed, no product formed).

Materials:

  • 2-Iodopyrimidine-5-carbonitrile (1.0 equiv)

  • Arylboronic Acid or Ester (1.1 equiv)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous K₃PO₄, finely milled (2.0 equiv)

  • 1,3,5-Trimethoxybenzene (0.33 equiv) - Internal Standard

  • Anhydrous Toluene (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: Bake all glassware at 120°C for 2 hours. Cool under a stream of dry Argon.

  • Reagent Loading: Add the 2-Iodopyrimidine-5-carbonitrile, arylboronic acid, Pd catalyst, anhydrous K₃PO₄, and the 1,3,5-trimethoxybenzene internal standard to the reaction vessel.

  • Atmosphere Exchange: Seal the vessel and perform three cycles of vacuum/Argon backfill.

  • Solvent Addition: Inject anhydrous toluene via syringe. Causality note: Toluene is chosen because it cannot act as a hydride donor, completely shutting down the solvent-mediated hydrodehalogenation pathway.

  • Reaction Initiation: Stir vigorously at room temperature for 10 minutes, then gently warm to 60°C. Do not exceed 60°C initially, as excessive thermal energy can promote uncatalyzed side reactions before the Pd cycle initiates.

  • Self-Validation (In-Process Control): After 2 hours, withdraw a 50 µL aliquot, filter through a micro-plug of silica, and analyze via crude ¹H-NMR.

    • Diagnostic Check: Compare the integration of the internal standard against the pyrimidine C4/C6 protons. If the starting material is gone but the product is absent, look for a sharp singlet far downfield (~9.2–9.5 ppm). The appearance of this peak confirms the C2 position has been hydrodehalogenated, indicating moisture ingress or base incompatibility.

  • Workup: Once complete, quench with saturated aqueous NH₄Cl to neutralize the basic environment immediately, preventing post-reaction hydrolysis during isolation. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

References

  • Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid Source: ResearchGate URL:[Link]

  • 2-Iodopyrimidine-5-carbonitrile | C5H2IN3 | CID 130776346 Source: PubChem (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Iodopyrimidine-5-carbonitrile

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2-iodopyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-iodopyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate experimental challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is 2-iodopyrimidine-5-carbonitrile a challenging substrate in cross-coupling?

While the iodo-substituent makes it highly reactive towards oxidative addition, the pyrimidine core itself presents unique challenges.[1] The nitrogen atoms in the ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Furthermore, the electron-deficient nature of the pyrimidine ring, exacerbated by the nitrile group, influences its reactivity and can make it susceptible to certain side reactions.

Q2: What is a good starting point for catalyst and ligand selection for a Suzuki-Miyaura coupling?

For Suzuki-Miyaura reactions involving heteroaryl halides, palladium precatalysts combined with bulky, electron-rich phosphine ligands are highly effective.[2] A robust starting system would be a Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ paired with a Buchwald-type biarylphosphine ligand such as SPhos or XPhos.[2][3] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.[3][4]

Q3: My reaction requires a strong base. Should I be concerned about the nitrile group?

Yes. The nitrile group on the pyrimidine ring is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[5][6][7] Using strong bases like NaOH or KOtBu with prolonged heating can lead to the formation of the corresponding primary amide or even the carboxylic acid, reducing the yield of your desired product.[5][8] Whenever possible, screen milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

Q4: How critical is maintaining an inert atmosphere for these reactions?

It is absolutely critical. The active catalyst in these reactions is a Pd(0) species, which is highly sensitive to oxygen.[9][10] Oxygen can oxidize the Pd(0) to inactive Pd(II) species, effectively halting the catalytic cycle.[10] Furthermore, the presence of oxygen can promote the degradation of phosphine ligands and lead to the formation of palladium black, a visible sign of catalyst agglomeration and deactivation.[9][10] Always use properly degassed solvents and rigorously purge the reaction vessel with an inert gas like argon or nitrogen.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each entry details potential causes and provides actionable solutions.

Problem 1: Low or No Conversion of Starting Material

A reaction that fails to start or shows minimal conversion of the 2-iodopyrimidine-5-carbonitrile points to fundamental issues with the catalytic system or reagents.

Potential Cause 1.1: Inactive or Insufficiently Active Catalyst

The conversion of the Pd(II) precatalyst to the active Pd(0) species is a crucial first step that can be inefficient under suboptimal conditions.[10][11]

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure your reaction setup is free of oxygen and moisture. Use Schlenk techniques or a glovebox for reagent handling. Degas solvents thoroughly by sparging with argon or using several freeze-pump-thaw cycles.[9]

    • Evaluate Base and Solvent: The choice of base and solvent can significantly impact the reduction of the Pd(II) precatalyst.[11] If using a weak base, a higher temperature might be required to initiate the reaction. Consider screening a matrix of different bases and solvents.

    • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome activation barriers in initial exploratory reactions.

Potential Cause 1.2: Poor Reagent Purity or Stability

Impurities in starting materials can act as catalyst poisons.[10] The stability of the coupling partner (e.g., boronic acid) is also a key factor.

  • Troubleshooting Steps:

    • Assess Starting Material Purity: Verify the purity of your 2-iodopyrimidine-5-carbonitrile and the coupling partner by NMR or LC-MS. Recrystallize or purify if necessary.

    • Address Boronic Acid Instability (Suzuki Coupling): Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form inactive trimeric boroxines upon standing.[3] Use fresh boronic acid, or consider using the more stable boronate ester derivatives (e.g., pinacol esters).[3]

    • Check for Inhibitory Functional Groups: Ensure that neither of your coupling partners contains functional groups known to poison palladium catalysts, such as unprotected thiols.

Problem 2: Significant Side Product Formation

The appearance of major side products indicates that competing reaction pathways are out-pacing the desired cross-coupling.

Potential Cause 2.1: Homocoupling of the Coupling Partner

This is particularly common in Suzuki and Sonogashira reactions, leading to the formation of biaryls (from boronic acids) or diynes (from terminal alkynes).

  • Troubleshooting Steps:

    • Minimize Oxygen (Suzuki & Sonogashira): Homocoupling is often promoted by the presence of oxygen.[3][12] Rigorous degassing is the most effective preventative measure.

    • Adjust Stoichiometry (Suzuki): Using a slight excess of the aryl halide (1.0 equivalent of 2-iodopyrimidine-5-carbonitrile to 1.2-1.5 equivalents of boronic acid) can sometimes suppress homocoupling of the boronic acid.[3]

    • Lower Temperature: High temperatures can accelerate side reactions. Try running the reaction at a lower temperature for a longer period.[3]

    • Consider Copper-Free Conditions (Sonogashira): While copper(I) is a standard co-catalyst, it can also promote the homocoupling of alkynes (Glaser coupling).[12] Numerous copper-free Sonogashira protocols exist that can mitigate this issue.[13]

Potential Cause 2.2: Hydrodehalogenation (Deiodination)

This side reaction results in the formation of pyrimidine-5-carbonitrile, where the iodine atom has been replaced by hydrogen.

  • Troubleshooting Steps:

    • Identify the Hydrogen Source: The hydrogen atom can come from various sources, including the solvent (e.g., alcohols), the base, or water.

    • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.

    • Select an Appropriate Base: Some bases are more prone to facilitating this pathway. If using a hydroxide or alkoxide base, consider switching to a non-protic base like K₂CO₃ or Cs₂CO₃.

Potential Cause 2.3: Nitrile Group Hydrolysis

As mentioned in the FAQs, the nitrile can be sensitive to the reaction conditions, especially the combination of a strong base and high heat.

  • Troubleshooting Steps:

    • Screen Milder Bases: Replace strong bases like NaOH, KOH, or KOtBu with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

    • Reduce Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate. An initial screen at 80 °C is often a good starting point, which can be adjusted as needed.

    • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Problem 3: Reaction Stalls Before Reaching Completion

A reaction that starts well but stops before all the starting material is consumed often indicates catalyst deactivation.

Potential Cause 3.1: Catalyst Decomposition

The active Pd(0) catalyst can aggregate into inactive palladium black or be oxidatively deactivated over the course of the reaction.

  • Troubleshooting Steps:

    • Visual Inspection: The formation of a black precipitate (palladium black) is a clear indicator of catalyst death.[10] This is often caused by high temperatures or an inappropriate ligand-to-metal ratio.[9][10]

    • Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, sometimes excess ligand can stabilize the catalyst.[4] However, too much ligand can also inhibit the reaction by forming less reactive L₂Pd(0) species.[4] A screen of the ligand ratio (e.g., 1:1, 2:1, 4:1) may be beneficial.

    • Choose a More Robust Ligand: Bulky biarylphosphine ligands (e.g., XPhos, SPhos) are specifically designed to stabilize the palladium center and prevent decomposition, making them excellent choices for challenging substrates.[2][3]

Visualized Workflows and Mechanisms

General Palladium Cross-Coupling Cycle

The following diagram illustrates the three key steps common to most palladium-catalyzed cross-coupling reactions: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(L₂)X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)(L₂)R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation product R¹-R² (Desired Product) tm_complex->product Reductive Elimination mx M-X tm_complex->mx product->pd0 Catalyst Regeneration sub1 R¹-X sub1->pd0 sub2 M-R² sub2->oa_complex

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow for Low Yield Reactions

Use this flowchart to systematically diagnose issues when encountering low yields.

Troubleshooting_Workflow start Low Yield or No Reaction check_inert Is the reaction under strict inert atmosphere? start->check_inert re_degas Action: Re-run with rigorous degassing & inert techniques. check_inert->re_degas No check_reagents Are all reagents (catalyst, ligand, base, substrates) pure and fresh? check_inert->check_reagents Yes re_degas->start Re-evaluate purify_reagents Action: Purify/replace starting materials. Use fresh ligand/base. check_reagents->purify_reagents No screen_conditions Problem likely kinetic. Begin systematic screening. check_reagents->screen_conditions Yes purify_reagents->start Re-evaluate screen_ligand Screen Ligands (e.g., Buchwald, NHC) screen_conditions->screen_ligand screen_base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) screen_conditions->screen_base screen_solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) screen_conditions->screen_solvent screen_temp Screen Temperature (e.g., 80°C, 100°C, 120°C) screen_conditions->screen_temp

Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.

Recommended Starting Conditions & Protocols

The following tables provide recommended starting points for various cross-coupling reactions. These are general conditions and should be optimized for your specific coupling partners.

Table 1: Recommended Reaction Parameters by Coupling Type
Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O80-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)PPh₃ (4-10)Et₃N/DIPATHF or DMF25-80
with Cu(I) co-catalystCuI (1-5)
Heck Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N or K₂CO₃ (1.5-2)DMF or DMAc80-120
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu or K₂CO₃ (1.5-2)Toluene or Dioxane80-110
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with 2-iodopyrimidine-5-carbonitrile.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-iodopyrimidine-5-carbonitrile (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., SPhos, 0.036 mmol, 3.6 mol%) and add them to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of anhydrous dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or LC-MS, typically 4-18 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reaction Optimization Screening

When facing difficulties, a systematic screening of parameters is the most logical path to success. This can be done efficiently in parallel using a multi-well reaction block.

  • Array Setup: Arrange an array of reaction vials (e.g., 24-well plate). Ensure each vial contains a stir bar.

  • Stock Solutions: To ensure consistency, prepare stock solutions of your 2-iodopyrimidine-5-carbonitrile and coupling partner in a suitable, dry solvent.

  • Solid Dispensing: To each vial, add the appropriate base (e.g., 2-3 equivalents) and the palladium source/precatalyst (e.g., 2 mol %).

  • Ligand Addition: Add the specific ligand to be tested to each vial (e.g., 2.2 mol %). If screening ligands, each vial will receive a different one.

  • Reagent Addition: Using a syringe or liquid handler, add the solvent to be tested, followed by the stock solutions of the starting materials.

  • Execution: Seal the reaction block and heat to the desired temperature for a set period (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS to determine the relative conversion and yield, identifying the most promising conditions for scale-up.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Johnson Matthey Catalysis & Chiral Technologies. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2011). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 133(33), 12910-12913. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2011). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 133(33), 12910-12913. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • DSpace@MIT. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ChemRxiv. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]

  • ACS Publications. (2016). Regioselective 2-Amination of Polychloropyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • ACS Publications. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ACS Publications. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Retrieved from [Link]

  • National Institutes of Health. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in 2-Iodopyrimidine-5-carbonitrile Cross-Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing chemoselectivity issues when utilizing 2-iodopyrimidine-5-carbonitrile in pal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing chemoselectivity issues when utilizing 2-iodopyrimidine-5-carbonitrile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Stille couplings).

Because of its unique electronic properties, this substrate is notoriously prone to generating high levels of homocoupling side products. This guide provides a mechanistic breakdown of the problem, field-proven troubleshooting FAQs, optimization data, and a self-validating experimental protocol.

Part 1: Mechanistic Deep Dive (The Causality of Homocoupling)

To eliminate homocoupling, we must first understand why 2-iodopyrimidine-5-carbonitrile is so susceptible to it. The causality lies in the severe electronic imbalance of the catalytic cycle:

  • Hyper-Reactive Oxidative Addition: The pyrimidine core is inherently electron-deficient. The addition of a strongly electron-withdrawing 5-cyano group, combined with a highly labile C2-iodo leaving group, makes the oxidative addition of Pd(0) into the C2–I bond nearly instantaneous.

  • Rate-Limiting Transmetalation: Because oxidative addition is so fast, the transmetalation step becomes the severe bottleneck. The catalytic cycle stalls, leading to a dangerous accumulation of the highly reactive Ar-Pd(II)-I intermediate.

  • Divergence into Homocoupling: When the Ar-Pd(II)-I species accumulates, two competing homocoupling pathways emerge:

    • Aryl Halide Homocoupling (Ullmann-type): The stalled Pd(II) intermediate undergoes disproportionation or reacts with a second equivalent of the pyrimidine, yielding 5,5'-dicyano-2,2'-bipyrimidine .

    • Organometallic Homocoupling: If trace oxygen is present, it rapidly oxidizes the active Pd(0) catalyst to a "free" Pd(II) species. This Pd(II) species acts as an oxidant, consuming two equivalents of your organometallic partner (e.g., boronic acid) to form a symmetrical biaryl dimer ().

Part 2: Troubleshooting FAQs

Q1: I am seeing massive amounts of the boronic acid dimer. How do I stop the organometallic partner from homocoupling? A: Boronic acid homocoupling is almost exclusively mediated by unwanted Pd(II) species generated via oxygen intrusion. Standard vacuum/backfill cycles are often insufficient for this sensitive substrate. Rigorous exclusion of oxygen via subsurface nitrogen sparging is mandatory. Furthermore, you can chemically suppress this pathway by adding a mild reducing agent, such as potassium formate, which continuously reduces rogue Pd(II) back to the active Pd(0) state without poisoning the primary cross-coupling cycle ().

Q2: My LC-MS shows a large peak at m/z 206.18. Why is the 2-iodopyrimidine-5-carbonitrile homocoupling with itself? A: A mass of 206.18 corresponds to 5,5'-dicyano-2,2'-bipyrimidine. This indicates that your oxidative addition is vastly outcompeting transmetalation. To fix this causality, you must artificially lower the steady-state concentration of the pyrimidine. Do not add the 2-iodopyrimidine-5-carbonitrile all at once; instead, introduce it dropwise via a syringe pump over 2–4 hours.

Q3: Does my choice of ligand impact the homocoupling ratio? A: Absolutely. Standard ligands like PPh₃ are often too small and insufficiently electron-rich to force the rate-limiting reductive elimination step. Switching to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or dtbpf ) accelerates transmetalation and reductive elimination, effectively clearing the Ar-Pd(II)-I bottleneck before homocoupling can occur.

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of specific reaction parameters on the ratio of desired cross-coupled product to homocoupled side products.

ParameterStandard ConditionOptimized ConditionCausality & Expected Impact
Degassing Method Vacuum/N₂ manifold (3 cycles)Subsurface N₂ sparging (30 min)Displaces dissolved O₂ that oxidizes Pd(0) to Pd(II). Reduces boronic acid homocoupling from ~15% to <2%.
Substrate Addition All-at-once (Batch)Syringe pump (over 2 hours)Prevents accumulation of Ar-Pd(II)-I. Reduces pyrimidine homocoupling (bipyrimidine formation) by >90%.
Catalyst Additive NonePotassium formate (0.2 equiv)Acts as an in situ mild reducing agent to maintain the Pd(0) active state. Suppresses Pd(II)-mediated dimerization.
Ligand Selection PPh₃XPhos (2:1 L:Pd ratio)Steric bulk forces rapid reductive elimination; electron richness stabilizes Pd(0). Increases overall yield by 30-40%.

Part 4: Validated Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 2-Iodopyrimidine-5-carbonitrile

This protocol is designed as a self-validating system. By monitoring the specific mass transitions, you can confirm the mechanistic integrity of the reaction in real-time.

Step 1: Reagent Preparation & Rigorous Degassing

  • In a flame-dried Schlenk flask, combine the arylboronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and potassium formate (0.2 equiv).

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 10 mL/mmol).

  • Insert a long needle directly into the liquid phase and perform a subsurface nitrogen sparge for a minimum of 30 minutes with vigorous stirring.

Step 2: Catalyst Activation

  • Briefly remove the sparging needle and add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) under a positive N₂ stream.

  • Stir the mixture at room temperature for 15 minutes. Self-Validation Check: The solution should transition to a deep red/orange color, indicating the successful formation of the active Pd(0)-XPhos complex.

Step 3: Syringe Pump Addition (Critical Step)

  • Heat the reaction mixture to 60 °C.

  • Dissolve 2-iodopyrimidine-5-carbonitrile (1.0 equiv) in a minimum volume of strictly degassed 1,4-dioxane.

  • Load this solution into a syringe and add it dropwise to the reaction mixture via a syringe pump at a rate of 0.5 mL/hour (total addition time ~2 hours).

Step 4: Real-Time LC-MS Monitoring

  • Pull an aliquot 30 minutes into the addition.

  • Self-Validation Check: Analyze via LC-MS. You should see the product mass increasing. If the mass corresponding to 5,5'-dicyano-2,2'-bipyrimidine (m/z 206.18) exceeds 5% relative area, immediately pause the syringe pump and verify your nitrogen blanket, as this indicates the transmetalation is stalling.

Step 5: Workup and Palladium Removal

  • Upon completion (typically 30 minutes after the syringe pump finishes), cool the reaction to room temperature.

  • Dilute with Ethyl Acetate and wash with water.

  • Pass the organic layer through a 0.8 μm glass fiber filter or a tightly packed Celite pad. This quantitatively removes the precipitated palladium black, preventing downstream contamination ().

Part 5: Pathway Visualization

The following diagram maps the logical relationship between the desired cross-coupling pathway and the divergent homocoupling pathways.

G Pd0 Pd(0) Active Catalyst PdII_Ar Ar-Pd(II)-I Intermediate Pd0->PdII_Ar Oxidative Addition (Extremely Fast) Product Desired Cross-Coupled Product PdII_Ar->Product Transmetalation & Reductive Elimination HomoProduct Undesired Homocoupled Dimer PdII_Ar->HomoProduct O2 Oxidation or Slow Transmetalation Product->Pd0 Catalyst Regeneration HomoProduct->Pd0 Pd(0) Recovery (via Reducing Agent)

Catalytic cycle of 2-Iodopyrimidine-5-carbonitrile showing cross-coupling vs. homocoupling.

References

  • Miller, W. D., Fray, A. H., & Stewart, G. W. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, American Chemical Society. URL:[Link]

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-Iodopyrimidine-5-carbonitrile

Welcome to the Technical Support Center. As drug development and green chemistry initiatives increasingly push for aqueous-phase reactions, working with highly lipophilic, halogenated heterocycles presents significant th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and green chemistry initiatives increasingly push for aqueous-phase reactions, working with highly lipophilic, halogenated heterocycles presents significant thermodynamic and kinetic hurdles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully solubilize and react 2-Iodopyrimidine-5-carbonitrile in aqueous media.

The Solubility Challenge: Mechanistic Context

To solve solubility issues, we must first understand the causality behind them. 2-Iodopyrimidine-5-carbonitrile is notoriously difficult to dissolve in water due to three compounding physicochemical factors:

  • High Crystal Lattice Energy: The planar, symmetrical nature of the pyrimidine ring promotes tight molecular packing in the solid state[1].

  • Extreme Lipophilicity: The heavy C2-iodine atom significantly increases the hydrophobicity of the molecule.

  • Dipole-Dipole Interactions: The C5-carbonitrile group creates strong intermolecular interactions in the solid state that water molecules cannot thermodynamically overcome.

When forced into pure water, the compound aggregates, rendering it unavailable for catalytic cycles (e.g., Suzuki-Miyaura or Sonogashira cross-couplings) and leading to reaction failure.

G A 2-Iodopyrimidine- 5-carbonitrile B Aqueous Medium A->B Precipitation D Nanomicelle A->D Partitioning C TPGS-750-M B->C Add 2 wt% C->D Self-Assembly E Solubilized Substrate D->E Reaction Ready

Caption: Mechanism of micellar solubilization using TPGS-750-M in aqueous media.

Troubleshooting & FAQs

Q1: My 2-Iodopyrimidine-5-carbonitrile completely degrades when I add aqueous base for my Suzuki coupling. What is happening?

A: You are observing competing nucleophilic aromatic substitution (SNAr) and hydrolysis. The C2 position of a pyrimidine ring is inherently electron-deficient. The C5-carbonitrile group acts as a powerful electron-withdrawing group (via both resonance and induction), making the C2-carbon hyper-electrophilic. If you use a strong aqueous base (like NaOH or KOH), the hydroxide ions will rapidly attack the C2 position, displacing the iodide to form 2-hydroxypyrimidine-5-carbonitrile[2]. Furthermore, strong bases can hydrolyze the nitrile group into an amide or carboxylic acid.

  • Solution: Switch to a mild base like K3​PO4​ [3] and utilize micellar catalysis (see Protocol A) to shield the substrate from bulk water.

G Start 2-Iodopyrimidine-5-carbonitrile in Aqueous Base Path1 Strong Base (NaOH) Start->Path1 Path2 Mild Base (K3PO4) Start->Path2 Deg1 Nitrile Hydrolysis Path1->Deg1 Deg2 C2-Iodine Hydrolysis Path1->Deg2 Prod Cross-Coupling Product Path2->Prod

Caption: Competing degradation and reaction pathways in aqueous basic conditions.

Q2: I tried using 20% THF as a co-solvent, but the compound crashed out as soon as I added the aqueous catalyst mixture. Why?

A: Co-solvents alter the bulk dielectric constant of the medium. While 20% THF might dissolve the pyrimidine initially, the addition of aqueous salts (catalysts, bases) causes a "salting-out" effect, drastically reducing the solubility of the lipophilic organic compound.

  • Solution: Instead of altering the bulk solvent, alter the microenvironment. Using an amphiphile like TPGS-750-M creates lipophilic nanoreactors (micelles) within the water, allowing the substrate to remain dissolved regardless of the bulk aqueous salt concentration[4]. Alternatively, surfactants like p-dodecylbenzenesulfonic acid (DBSA) have also been used to synthesize pyrimidine-5-carbonitriles in water[5].

Q3: How do I know if my micellar emulsion has formed correctly?

A: A proper TPGS-750-M reaction mixture should appear as a homogenous, milky, or "nicely stirring emulsion"[3]. If you observe large chunks of solid 2-Iodopyrimidine-5-carbonitrile floating on the surface or coating the flask walls, the surfactant concentration is either too low, or the mechanical shearing (stirring rate) is insufficient to generate the 25 nm nanomicelles required for encapsulation.

Quantitative Comparison of Solubilization Strategies

The following table summarizes the efficacy of various aqueous solubilization strategies for 2-Iodopyrimidine-5-carbonitrile during standard cross-coupling workflows.

Solubilization StrategyAdditive / ConditionApparent Aqueous Solubility (mg/mL)Typical Suzuki Yield (%)Primary Limitation
Pure Water None< 0.1< 5%Complete insolubility; reagent aggregation.
Co-solvent System 20% v/v THF or Dioxane~ 5.045 - 60%Environmental impact; partial precipitation upon base addition.
Host-Guest Complexation 20% w/v HP-β-CD~ 25.070 - 80%Requires high mass equivalents of cyclodextrin[1].
Micellar Catalysis 2 wt% TPGS-750-M> 50.0 (Encapsulated)85 - 95%Requires vigorous stirring to maintain emulsion[3].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in visual and chemical checkpoints are included to ensure the methodology is functioning correctly before proceeding to the next step.

Protocol A: Aqueous Suzuki-Miyaura Coupling via Micellar Catalysis (TPGS-750-M)

This protocol utilizes a second-generation designer surfactant to perform cross-couplings in water at mild temperatures, preventing the degradation of the sensitive nitrile and iodo groups[4].

Step 1: Preparation of the Micellar Medium

  • Degas 10 mL of HPLC-grade water by sparging with Argon for 15 minutes. (Validation Check: Prevents premature oxidation of the Pd catalyst).

  • Add 200 mg of TPGS-750-M to the degassed water to create a 2 wt% solution. Stir vigorously until a clear to slightly hazy solution forms.

Step 2: Reaction Assembly

  • To a reaction vial, add 2-Iodopyrimidine-5-carbonitrile (1.0 equiv), the desired boronic acid (1.2 equiv), and K3​PO4​⋅H2​O (1.5 equiv)[3].

  • Add the Pd-catalyst (e.g., Pd(OAc)2​ / Sphos or N2Phos at 1000-2500 ppm)[3].

  • Introduce 2.0 mL of the 2 wt% TPGS-750-M solution.

Step 3: Execution and Emulsion Check

  • Stir the mixture vigorously (≥ 800 RPM) at room temperature to 45 °C.

  • (Validation Check: Within 5 minutes, the mixture must transition into a milky, homogenous emulsion. If solids remain stuck to the glass, increase the stir rate).

Step 4: In-Flask Extraction (Workup)

  • Once complete (monitored by TLC/LCMS), do not evaporate the water. Add a minimal amount of organic solvent (e.g., Ethyl Acetate, 2 mL) directly to the flask and stir for 10 minutes.

  • Stop stirring; the phases will separate. The product will partition into the organic layer, leaving the surfactant and inorganic salts in the aqueous layer.

Protocol B: Solubilization via Cyclodextrin Inclusion (For Assays/Non-Catalytic Uses)

If your downstream application cannot tolerate surfactants, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can be used to shield the lipophilic pyrimidine core[1].

  • Prepare Host Solution: Dissolve HP-β-CD in your desired aqueous buffer to achieve a 20% w/v concentration.

  • Saturation: Add an excess of solid 2-Iodopyrimidine-5-carbonitrile to the solution. (Validation Check: Visible solid must remain to ensure thermodynamic saturation).

  • Equilibration: Sonicate the mixture for 30 minutes, then stir at room temperature for 24 hours.

  • Clarification: Pass the suspension through a 0.22 µm syringe filter. (Validation Check: The filtrate must be optically clear. If it is cloudy, the filter membrane has ruptured or micelles have formed instead of inclusion complexes).

  • Quantification: Determine the exact solubilized concentration via HPLC or UV-Vis spectroscopy[1].

References

  • Lipshutz, B. H., et al. "Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water." Organic Letters - ACS Publications.
  • "Water as the Medium: Trace Metal Catalysis and Biocatalysis Enabled by Aqueous Micelles." ProQuest.
  • "Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives." Benchchem.
  • "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." ACS Publications.
  • "One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catal." Der Pharma Chemica.

Sources

Troubleshooting

Ideal long-term storage conditions to prevent degradation of 2-Iodopyrimidine-5-carbonitrile

Welcome to the technical support guide for 2-Iodopyrimidine-5-carbonitrile (CAS No. 1805492-68-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Iodopyrimidine-5-carbonitrile (CAS No. 1805492-68-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block.[1] This guide provides in-depth information on ideal storage conditions, potential degradation pathways, and troubleshooting advice to prevent compound degradation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Iodopyrimidine-5-carbonitrile?

A1: The primary factors that can lead to the degradation of 2-Iodopyrimidine-5-carbonitrile are exposure to light, moisture, and elevated temperatures. As a halogenated heterocyclic compound, it is also sensitive to air (oxygen).[2][3] The iodine atom can be susceptible to nucleophilic substitution, and the pyrimidine ring itself can undergo degradation.[4]

Q2: What is the ideal temperature for long-term storage?

A2: For long-term storage, it is recommended to store 2-Iodopyrimidine-5-carbonitrile at 2-8°C. Some suppliers may even recommend cryogenic storage (-20°C or below) for maximum stability, especially for extended periods.[3] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound.

Q3: How should I protect the compound from light?

A3: 2-Iodopyrimidine-5-carbonitrile should be stored in a light-resistant container, such as an amber glass vial.[2][5] If you are using clear containers, they should be wrapped in aluminum foil or stored in a dark box to prevent photodegradation.[5][6] Many pharmaceutical products are light-sensitive and can degrade when exposed to light, leading to the formation of impurities.[7][8]

Q4: Is this compound sensitive to moisture and air? How can I mitigate this?

A4: Yes, this compound is sensitive to both moisture and air.[2] To prevent degradation from these factors, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.[3] Use containers with a tight seal, such as those with PTFE-lined caps or Sure/Seal™ bottles.[9] If working with the compound outside of a glovebox, use proper air-sensitive handling techniques, such as working under a positive pressure of inert gas.

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown) or a change in physical state (e.g., clumping of the solid). For a more definitive assessment, analytical techniques such as NMR, HPLC, or LC-MS can be used to check the purity of the compound and identify any degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound has changed color (e.g., yellowing). Exposure to light or air (oxidation).Discard the discolored compound as it may be impure. For future storage, ensure the compound is in a light-resistant container and under an inert atmosphere.[2][5]
Compound appears clumpy or has a different texture. Absorption of moisture.The compound may have been exposed to humidity. It is best to discard the material. To prevent this, always handle the compound in a dry environment (e.g., a glovebox or under a stream of dry inert gas) and ensure the storage container is tightly sealed.[10]
Inconsistent experimental results using the same batch. Partial degradation of the compound.Re-purify the compound if possible (e.g., by recrystallization or column chromatography) and re-confirm its structure and purity using analytical methods. Store the purified compound under ideal conditions.
Difficulty dissolving the compound in a previously suitable solvent. Formation of insoluble degradation products.This is a strong indicator of significant degradation. The compound should be discarded and a fresh batch should be used.

Ideal Long-Term Storage Conditions

To ensure the long-term stability and prevent the degradation of 2-Iodopyrimidine-5-carbonitrile, the following storage conditions are recommended:

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[3]Prevents oxidation and reaction with atmospheric moisture.
Light Protection from light (Amber vial or dark storage)[2][5]Prevents photodegradation.
Container Tightly sealed glass vial with a PTFE-lined cap.[2][9]Provides a chemically inert and airtight seal to protect from moisture and air.
Location Cool, dry, and well-ventilated area.[11][12][13]Ensures a stable storage environment and prevents accidental exposure to incompatible materials.

Experimental Protocols

Protocol 1: Proper Handling and Storage of a New Batch

This protocol outlines the steps to be taken upon receiving a new batch of 2-Iodopyrimidine-5-carbonitrile to ensure its long-term stability.

Materials:

  • 2-Iodopyrimidine-5-carbonitrile (in manufacturer's container)

  • Inert gas source (Argon or Nitrogen) with a regulator and tubing

  • Glovebox or Schlenk line

  • Amber glass vials with PTFE-lined caps

  • Parafilm or a suitable sealing tape

  • Labeling materials

Procedure:

  • Work in an Inert Atmosphere: Perform all manipulations of the solid compound inside a glovebox or on a Schlenk line under a positive pressure of inert gas.

  • Aliquot the Compound: If the entire batch will not be used at once, it is best to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to potential contaminants each time it is accessed.

  • Transfer to Storage Vials: Carefully transfer the desired amount of 2-Iodopyrimidine-5-carbonitrile into pre-dried and inerted amber glass vials.

  • Inert the Headspace: Before sealing, flush the headspace of each vial with a gentle stream of inert gas for several seconds to displace any residual air.

  • Seal Tightly: Immediately and tightly cap the vials. For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Label Properly: Clearly label each vial with the compound name, batch number, date, and your initials.

  • Store Appropriately: Place the sealed vials in a refrigerator at 2-8°C in a designated and clearly marked area for air and light-sensitive compounds.

Protocol 2: Preparing a Solution for an Experiment

This protocol describes the correct procedure for preparing a solution of 2-Iodopyrimidine-5-carbonitrile for use in a reaction, minimizing the risk of degradation.

Materials:

  • Aliquoted vial of 2-Iodopyrimidine-5-carbonitrile

  • Anhydrous solvent (ensure it is dry and de-gassed)

  • Inert gas source (Argon or Nitrogen)

  • Dry glassware (e.g., round-bottom flask)

  • Syringes and needles (oven-dried)

  • Septum

Procedure:

  • Prepare the Reaction Vessel: Oven-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Equilibrate the Compound: Remove the vial of 2-Iodopyrimidine-5-carbonitrile from the refrigerator and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.[10]

  • Weigh Under Inert Gas: If possible, weigh the required amount of the compound inside a glovebox. If a glovebox is not available, quickly weigh the compound in the air and immediately place it in the reaction flask under a positive pressure of inert gas.

  • Add Anhydrous Solvent: Using a dry syringe, add the required volume of anhydrous solvent to the reaction flask.

  • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of inert gas throughout the setup and the course of the reaction.

Visualizations

Logical Flow for Handling and Storage

cluster_receiving Receiving Compound cluster_storage_prep Storage Preparation (Inert Atmosphere) cluster_storage Long-Term Storage cluster_use Experimental Use receive Receive new batch of 2-Iodopyrimidine-5-carbonitrile aliquot Aliquot into smaller, single-use amber vials receive->aliquot Minimize exposure of bulk material inert Flush headspace with Ar or N2 aliquot->inert seal Tightly seal with PTFE-lined cap & Parafilm inert->seal store Store at 2-8°C, protected from light seal->store equilibrate Equilibrate vial to room temperature store->equilibrate Prevent condensation weigh Weigh under inert atmosphere equilibrate->weigh dissolve Dissolve in anhydrous solvent weigh->dissolve

Caption: Workflow for receiving, preparing, storing, and using 2-Iodopyrimidine-5-carbonitrile.

Potential Degradation Pathways

cluster_degradation Degradation Factors compound 2-Iodopyrimidine-5-carbonitrile light Light (Photodegradation) compound->light moisture Moisture (Hydrolysis) compound->moisture air Air/Oxygen (Oxidation) compound->air degraded Degradation Products (e.g., loss of iodine, ring opening) light->degraded moisture->degraded air->degraded

Caption: Factors leading to the degradation of 2-Iodopyrimidine-5-carbonitrile.

References

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved April 10, 2026, from [Link]

  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. Retrieved April 10, 2026, from [Link]

  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog. Retrieved April 10, 2026, from [Link]

  • Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline. Retrieved April 10, 2026, from [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. Retrieved April 10, 2026, from [Link]

  • 2-Iodopyrimidine-5-carbonitrile. (n.d.). PubChem. Retrieved April 10, 2026, from [Link]

  • How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. Retrieved April 10, 2026, from [Link]

  • SAFETY DATA SHEET. (2024, February 9). Fisher Scientific. Retrieved April 10, 2026, from [Link]

  • Safety Data Sheet. (2022, February 1). Retrieved April 10, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Determining the Chemical Purity of 2-Iodopyrimidine-5-carbonitrile

In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Iodopyrimidine-5-carbonitrile, a key building block in th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Iodopyrimidine-5-carbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile directly influences the quality of the final drug substance, making the validation of its analytical methods a critical regulatory and scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering unparalleled precision and resolution in separating the main component from its potential impurities.[1][2]

This guide provides an in-depth comparison of strategic choices in HPLC method development and a comprehensive protocol for method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] We will explore the causality behind experimental decisions, ensuring that the resulting method is not only accurate and reliable but also robust and defensible.

Part 1: Method Development - A Comparative Analysis of Chromatographic Conditions

The objective of method development is to achieve a baseline separation of 2-Iodopyrimidine-5-carbonitrile from its potential process-related impurities and degradation products. The selection of the stationary and mobile phases is the most critical factor in achieving this goal.

Comparison 1: Stationary Phase (Column) Selection

The separation in reversed-phase HPLC is driven by hydrophobic interactions between the analyte and the stationary phase.[2] The choice of column chemistry can significantly impact selectivity. We compared two common reversed-phase columns for the analysis of this moderately polar molecule.

  • C18 (Octadecylsilane): The most common and most hydrophobic stationary phase, offering high retentivity for a wide range of molecules.

  • C8 (Octylsilane): A less hydrophobic alternative to C18, which can be advantageous for moderately polar compounds by reducing analysis time and improving peak shape.

Experimental Rationale: 2-Iodopyrimidine-5-carbonitrile possesses both polar (nitrile, pyrimidine ring) and non-polar (iodo- group) characteristics. A C18 column provides strong hydrophobic retention, which is excellent for separating closely related non-polar impurities. However, a C8 column might offer a better balance of retention and faster elution without compromising the resolution of key impurities, potentially leading to a more efficient method.

Table 1: Comparative Performance of C18 and C8 Columns

ParameterMethod A: C18 Column (250 x 4.6 mm, 5 µm)Method B: C8 Column (150 x 4.6 mm, 5 µm)Justification
Retention Time (Main Peak) 12.5 min8.2 minShorter C8 column and less hydrophobic phase reduce run time.
Resolution (Main Peak vs. Impurity 1) 2.52.2C18 offers slightly better resolution due to stronger interactions.
Tailing Factor (Main Peak) 1.31.1Reduced secondary interactions on the C8 phase lead to better peak symmetry.
Backpressure ~1800 psi~1200 psiShorter column length results in lower system pressure.
Comparison 2: Mobile Phase Optimization

The mobile phase composition, particularly the organic modifier and pH, fine-tunes the separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile typically has a lower viscosity and provides better peak efficiency for nitrile-containing compounds.

  • Aqueous Phase: A buffer is used to control the pH, which is critical if any analytes have ionizable functional groups. Formic acid (0.1%) is a common choice for providing an acidic pH and is compatible with mass spectrometry (MS) detectors.

Experimental Rationale: We evaluated Acetonitrile/Water versus Methanol/Water, both with 0.1% formic acid. The goal was to find the solvent system that provides the best selectivity and peak shape for the main peak and its critical pairs.

Table 2: Comparative Performance of Organic Modifiers

ParameterCondition 1: Acetonitrile/Water (60:40)Condition 2: Methanol/Water (75:25)Justification
Selectivity (α) (Impurity 1/Main Peak) 1.151.08Acetonitrile often exhibits different selectivity due to π-π interactions.
Peak Width (Main Peak) 0.15 min0.22 minLower viscosity of acetonitrile leads to higher efficiency and sharper peaks.
Elution Strength StrongerWeakerA higher percentage of methanol is needed to achieve similar retention.
Workflow for HPLC Method Development

The logical progression from initial assessment to a finalized method is crucial for efficient and effective development.

G cluster_dev Method Development cluster_val Method Validation Start Define Analytical Target Profile (ATP) ScreenCols Screen Columns (e.g., C18, C8) Start->ScreenCols ScreenMP Optimize Mobile Phase (Organic Modifier, pH) ScreenCols->ScreenMP FineTune Fine-Tune Conditions (Gradient, Temperature) ScreenMP->FineTune Select Select Optimal Method FineTune->Select Validate Proceed to Validation Select->Validate

Caption: Workflow for HPLC Method Development.

Part 2: Recommended HPLC Method for Purity Determination

Based on the comparative data, the following method was selected for full validation due to its optimal balance of efficiency, resolution, and peak symmetry.

Table 3: Final Chromatographic Conditions

ParameterSetting
Instrument Standard HPLC system with UV detector
Column C8, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of sample in 1 mL of Acetonitrile/Water (50:50)

Part 3: A Comprehensive Guide to Method Validation

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[7][8] The following sections detail the experimental protocols for validating the chosen HPLC method according to ICH Q2(R1) guidelines.[4][6]

Specificity (Selectivity)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

Experimental Protocol:

  • Forced Degradation: Subject the 2-Iodopyrimidine-5-carbonitrile sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in the stressed samples, ensuring no co-eluting peaks are present.

Acceptance Criteria:

  • The main peak should be resolved from all degradation peaks (Resolution > 2.0).

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.[9]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 2-Iodopyrimidine-5-carbonitrile at different concentrations. The range should typically span 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Table 4: Example Linearity Data

Concentration (µg/mL)Average Peak Area
50489500
75751200
100998700
1251252300
1501501500
0.9998
Accuracy (Trueness)

Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by a recovery study.[4]

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with known amounts of 2-Iodopyrimidine-5-carbonitrile at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

A. Repeatability (Intra-assay Precision) Protocol: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

B. Intermediate Precision Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The RSD over all measurements (combining repeatability and intermediate precision data) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Robustness

Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[4]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Analyze the system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should still meet their acceptance criteria under all varied conditions.

Interrelation of Validation Parameters

The validation parameters are not independent; they form a self-validating system where each element supports the others to build a complete picture of the method's performance.

G ValidatedMethod Validated Method Specificity Specificity ValidatedMethod->Specificity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Linearity Linearity ValidatedMethod->Linearity Range Range ValidatedMethod->Range LOQ LOQ ValidatedMethod->LOQ Robustness Robustness ValidatedMethod->Robustness Accuracy->Linearity depends on Repeatability Repeatability Precision->Repeatability includes Intermediate Intermediate Precision Precision->Intermediate includes Range->Accuracy confirms Range->Precision confirms Range->Linearity derived from LOQ->Accuracy requires LOQ->Precision requires

Caption: Interconnectivity of HPLC Validation Parameters.

Conclusion

The development and validation of an HPLC method for determining the chemical purity of 2-Iodopyrimidine-5-carbonitrile is a systematic process that requires careful consideration of chromatographic principles and regulatory expectations. By comparatively evaluating stationary and mobile phases, we have established an efficient and robust method. The subsequent validation, covering specificity, linearity, accuracy, precision, sensitivity, and robustness, provides a high degree of assurance in the quality of data generated. This validated method serves as a reliable tool for quality control, ensuring that this critical intermediate meets the stringent purity requirements for pharmaceutical manufacturing.

References

  • Benchchem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Marchenko, S. I., et al. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points.
  • Allan Chemical Corporation. (2025, December 4). FDA Guidelines for Chromatography Validation.
  • National Center for Biotechnology Information. (n.d.). 2-Iodopyrimidine-5-carbonitrile. PubChem.
  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Moravek. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of 1,3-Dichloro-6-nitroisoquinoline.

Sources

Comparative

A Comparative Guide to LC-MS Characterization of Common 2-Iodopyrimidine-5-carbonitrile Synthesis Impurities

Abstract 2-Iodopyrimidine-5-carbonitrile is a pivotal building block in contemporary drug discovery, valued for its role in forming complex heterocyclic scaffolds. The purity of this intermediate is paramount, as process...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Iodopyrimidine-5-carbonitrile is a pivotal building block in contemporary drug discovery, valued for its role in forming complex heterocyclic scaffolds. The purity of this intermediate is paramount, as process-related impurities can carry forward, impacting the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1][2] This guide presents a comprehensive strategy for the identification and characterization of common impurities generated during the synthesis of 2-Iodopyrimidine-5-carbonitrile, using a comparative Liquid Chromatography-Mass Spectrometry (LC-MS) approach. We explore the causality behind chromatographic selectivity choices and detail the mass spectrometric fragmentation pathways that serve as the foundation for definitive structural elucidation.

Introduction: The Origin of Impurities

The synthesis of 2-Iodopyrimidine-5-carbonitrile frequently employs a Sandmeyer-type reaction, starting from the readily available 2-aminopyrimidine-5-carbonitrile.[3][4][5] This process involves diazotization of the primary amine followed by displacement with an iodide salt, typically in the presence of a copper(I) catalyst.[6] While effective, this pathway is susceptible to several side reactions, leading to a predictable profile of process-related impurities.

Key potential impurities include:

  • Starting Material Carryover: Unreacted 2-aminopyrimidine-5-carbonitrile.

  • Halogen Exchange By-products: Formation of 2-chloropyrimidine-5-carbonitrile if hydrochloric acid is used for diazotization.

  • Hydrolysis By-products: Reaction of the intermediate diazonium salt with water to form 2-hydroxyprimidine-5-carbonitrile.[7]

  • Dehalogenation Products: In-process or in-source reduction to pyrimidine-5-carbonitrile.

  • Nitrile Hydrolysis Products: Degradation to 2-iodopyrimidine-5-carboxamide under acidic or basic conditions.

The following diagram illustrates the primary synthesis route and the genesis of these key impurities.

G cluster_impurities Impurity Formation Pathways SM 2-Aminopyrimidine-5-carbonitrile (Starting Material) INT Diazonium Salt Intermediate SM->INT 1. NaNO2, H+ IMP_SM Impurity A: Unreacted Starting Material SM->IMP_SM Carryover API 2-Iodopyrimidine-5-carbonitrile (Product) INT->API 2. KI, CuI IMP_Cl Impurity B: 2-Chloropyrimidine-5-carbonitrile INT->IMP_Cl Side Rxn (Cl- source) IMP_OH Impurity C: 2-Hydroxypyrimidine-5-carbonitrile INT->IMP_OH Side Rxn (H2O) IMP_H Impurity D: Pyrimidine-5-carbonitrile (De-iodination) API->IMP_H Degradation IMP_Amide Impurity E: 2-Iodopyrimidine-5-carboxamide (Hydrolysis) API->IMP_Amide Degradation

Caption: Synthesis of 2-Iodopyrimidine-5-carbonitrile and impurity formation pathways.

The Analytical Challenge: A Comparative LC-MS Strategy

Effective impurity profiling requires an analytical method that can separate structurally similar compounds and provide unambiguous identification.[1][8][9] We present a comparative study using two common reversed-phase HPLC columns to demonstrate the impact of stationary phase chemistry on selectivity.

  • Column 1: C18 (e.g., Agilent ZORBAX Eclipse Plus C18): A versatile, all-purpose stationary phase that separates compounds primarily based on hydrophobicity.

  • Column 2: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl): This phase provides alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic/heterocyclic rings of the analytes. This can be particularly effective for resolving impurities with minor structural differences from the main compound.[2]

Mass spectrometry provides molecular weight and structural information. Electrospray ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocycles. High-resolution MS (HRMS) provides accurate mass for formula determination, while tandem MS (MS/MS) reveals fragmentation patterns for structural confirmation.[9]

Anticipated MS/MS Fragmentation

The fragmentation of 2-iodopyrimidine-5-carbonitrile and its impurities is predictable and diagnostic:

  • Parent Compound (2-Iodopyrimidine-5-carbonitrile, C₅H₂IN₃, MW: 230.99): The most facile fragmentation is the homolytic cleavage of the weak carbon-iodine bond, resulting in the loss of an iodine radical (I•, 127 Da).[10][11] This produces a prominent fragment ion at m/z 104. Subsequent loss of hydrogen cyanide (HCN, 27 Da) from the pyrimidine ring is also expected.

  • Impurity B (2-Chloropyrimidine-5-carbonitrile, C₅H₂ClN₃): Will show a characteristic isotopic pattern for chlorine ([M]+ and [M+2]+ in a ~3:1 ratio). Fragmentation will involve the loss of a chlorine radical (Cl•).

  • Impurity E (2-Iodopyrimidine-5-carboxamide, C₅H₄IN₃O): Will show the characteristic loss of the iodine radical. Additionally, it will exhibit fragmentation patterns typical of amides, such as the loss of ammonia (NH₃).

The overall analytical workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Crude Synthesis Sample Dilute in Mobile Phase A LC Reversed-Phase LC (C18 vs Phenyl-Hexyl) Sample->LC MS ESI+ HRMS (Full Scan) LC->MS MSMS dd-MS2 (Fragmentation) MS->MSMS Identify Identify Peaks (Accurate Mass, Isotope Pattern) MSMS->Identify Confirm Confirm Structure (MS/MS Fragmentation) Identify->Confirm Report Generate Impurity Profile Report Confirm->Report

Caption: General workflow for LC-MS based impurity characterization.

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 1 mg of the 2-iodopyrimidine-5-carbonitrile crude reaction mixture.

  • Dissolve the sample in 10.0 mL of Mobile Phase A (see below) to create a 100 µg/mL stock solution.

  • Further dilute 1.0 mL of the stock solution into 9.0 mL of Mobile Phase A to yield a final working concentration of 10 µg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter before injection.

Liquid Chromatography (LC) Method
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 15.0 min: 95% B

    • 18.0 min: 95% B

    • 18.1 min: 5% B

    • 22.0 min: 5% B

Mass Spectrometry (MS) Method
  • Instrument: High-Resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Scan Range: m/z 50 - 500

  • Acquisition Mode: Full Scan MS with data-dependent MS/MS (dd-MS2) on the top 3 most intense ions.

  • Collision Energy (for MS/MS): Ramped from 15 to 40 eV

Results and Comparative Analysis

The following table summarizes the expected results from the analysis of a hypothetical crude sample on both C18 and Phenyl-Hexyl columns. This data illustrates how different column chemistries can alter elution order and improve the resolution of critical impurity pairs.

ID Proposed Impurity Formula Expected m/z [M+H]⁺ RT (C18) RT (Phenyl-Hexyl) Key MS/MS Fragment (m/z) Comments
- Product C₅H₂IN₃231.945510.5 min11.2 min104.0348Increased retention on Phenyl-Hexyl due to π-π interactions.
A 2-Aminopyrimidine-5-carbonitrileC₅H₄N₄121.05094.2 min3.8 min94.0403More polar, elutes early. Less retention on Phenyl-Hexyl.
B 2-Chloropyrimidine-5-carbonitrileC₅H₂ClN₃140.00109.8 min10.8 min104.0348Elutes close to product. Better separation on Phenyl-Hexyl.
C 2-Hydroxypyrimidine-5-carbonitrileC₅H₃N₃O122.03505.1 min4.5 min95.0243Significantly more polar than product.
D Pyrimidine-5-carbonitrileC₅H₃N₃106.03996.8 min6.5 min79.0294Non-halogenated analogue, elutes much earlier.
E 2-Iodopyrimidine-5-carboxamideC₅H₄IN₃O249.95578.9 min9.5 min122.0350More polar than product due to amide group.
Discussion of Chromatographic Comparison
  • Resolution of Impurity B: The most critical separation is often between the desired iodo-product and its chloro-analogue (Impurity B). On the C18 column, these compounds may co-elute or be poorly resolved due to similar hydrophobicity. The Phenyl-Hexyl column provides enhanced resolution by exploiting the different π-π interactions between iodine and chlorine with the stationary phase, leading to a greater separation in retention time (RT).

  • Elution Order: The elution order is generally dictated by polarity, with the most polar compounds (A, C, D) eluting first. The Phenyl-Hexyl column shows a more pronounced retention for the aromatic, electron-rich product and its halogenated impurities compared to the C18 column, demonstrating its alternative selectivity.

Conclusion

The robust characterization of impurities in 2-iodopyrimidine-5-carbonitrile is essential for ensuring the quality of pharmaceutical intermediates. A systematic approach using high-resolution LC-MS is indispensable for this task.[1] This guide demonstrates that while a standard C18 column can provide adequate screening, employing a stationary phase with alternative selectivity, such as Phenyl-Hexyl, is a superior strategy for resolving critical, structurally similar impurities like halogenated analogues. The combination of chromatographic selectivity with the definitive structural information from HRMS and MS/MS fragmentation provides a self-validating system for impurity identification, enabling researchers and drug developers to proceed with confidence in the quality of their chemical building blocks.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827.
  • ResolveMass Laboratories Inc. (n.d.). Impurity profiling using LCMS. ResolveMass.
  • Ramos-Nino, M. E. (2018). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • USP. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia.
  • Anwar, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Benchchem. (n.d.). Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation of 1-Dodecene, 12-iodo-. Benchchem.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
  • Wang, W., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern. Doc Brown.
  • SynArchive. (n.d.). Sandmeyer Reaction. SynArchive.
  • PubChem. (n.d.). 2-Iodopyrimidine-5-carbonitrile. National Institutes of Health.
  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate.
  • Chem LibreTexts. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Chem LibreTexts.
  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. BYJU'S.
  • Du, Y., et al. (2017). Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine. Environmental Science & Technology.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
  • Fadda, A. A., et al. (2011). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. International Journal of Organic Chemistry.
  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona.
  • Ghorab, M. M., et al. (2021). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors. Bioorganic Chemistry.
  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. ResearchGate.
  • Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences.
  • ChemRxiv. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS. ChemRxiv.
  • Sharma, V. P. (2018). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate.
  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Advances.
  • Nikpour, F., & Ghorbani-Vaghei, R. (2007). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Synthesis.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
  • Le, P. M., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. Analytical Chemistry.
  • BOC Sciences. (n.d.). Source of Impurities in Small Nucleic Acid Drugs. BOC Sciences.
  • Black, S. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
  • Kumar, A., et al. (2014). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.
  • ResearchGate. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate.
  • ResearchGate. (n.d.). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate.

Sources

Validation

Comparative Guide: Leaving Group Efficacy of Iodo vs. Bromo in Pyrimidine-5-Carbonitriles

Executive Summary Pyrimidine-5-carbonitriles are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and central nervous system (CNS) agents. Functionalizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidine-5-carbonitriles are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and central nervous system (CNS) agents. Functionalizing these electron-deficient heterocycles typically relies on either Nucleophilic Aromatic Substitution ( SN​Ar ) or Transition-Metal-Catalyzed Cross-Coupling .

A critical decision in synthetic route design is the selection of the leaving group (halogen). While it is a common misconception that a "better" leaving group is universally superior across all reaction types, the efficacy of Iodo (-I) versus Bromo (-Br) is entirely dependent on the mechanistic pathway. This guide objectively compares their performance, providing causality-driven insights, quantitative data, and self-validating experimental protocols to guide your synthetic strategy.

The Mechanistic Dichotomy: Causality Behind Halogen Reactivity

The choice between a bromo- and iodo-pyrimidine-5-carbonitrile dictates the reaction's kinetic trajectory. The divergence in reactivity stems from the differing rate-determining steps (RDS) of the two primary functionalization methods.

Nucleophilic Aromatic Substitution ( SN​Ar ): The Electronegativity Paradigm

In SN​Ar reactions, the pyrimidine ring is highly electron-deficient, a property further amplified by the strong electron-withdrawing mesomeric (-M) and inductive (-I) effects of the 5-cyano group[1].

  • The Causality: The rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex , not the subsequent cleavage of the carbon-halogen bond[2],[3].

  • The Winner: Bromo. Because bromine (Pauling electronegativity 2.96) is more electronegative than iodine (2.66), it more effectively polarizes the C-X bond. This inductive withdrawal increases the electrophilicity of the adjacent carbon and stabilizes the buildup of negative charge in the transition state. Consequently, the reactivity trend for SN​Ar is F > Cl > Br > I [2].

Transition-Metal Catalysis (Cross-Coupling): The Bond Dissociation Paradigm

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the mechanistic rules invert.

  • The Causality: The rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[4],[5]. This step is governed by the Bond Dissociation Energy (BDE) rather than electronegativity[6].

  • The Winner: Iodo. The C-I bond is significantly longer and weaker (~55 kcal/mol) compared to the C-Br bond (~70 kcal/mol)[7]. This lower energy barrier facilitates rapid Pd(0) insertion. Thus, the established reactivity trend for cross-coupling is I > Br > Cl > F [8].

MechanisticDivergence Substrate 2-Halo-pyrimidine- 5-carbonitrile (X = Br or I) SNAr_Path SNAr Pathway (Nucleophile: R-NH2) Substrate->SNAr_Path Electrophilic Activation Coupling_Path Cross-Coupling (Pd Catalyst, Ar-B(OH)2) Substrate->Coupling_Path C-X Bond Cleavage Meisenheimer Meisenheimer Complex (Rate-Determining) SNAr_Path->Meisenheimer Addition SNAr_Prod 2-Amino Product Efficacy: Br > I Meisenheimer->SNAr_Prod Elimination (F > Cl > Br > I) OxAdd Oxidative Addition (Rate-Determining) Coupling_Path->OxAdd Pd(0) Insertion Coupling_Prod 2-Aryl Product Efficacy: I > Br OxAdd->Coupling_Prod Transmetalation (I > Br > Cl > F)

Caption: Mechanistic divergence of 2-halo-pyrimidine-5-carbonitriles in SNAr versus cross-coupling.

Quantitative Data Presentation

To objectively compare the halogens, we must look at both their intrinsic physicochemical properties and their empirical performance in standardized reactions.

Table 1: Physicochemical Properties of C-X Bonds in Pyrimidines
HalogenElectronegativity (Pauling)Approx. C-X Bond Length (Å)C-X Bond Dissociation Energy (kcal/mol)Optimal Reaction Pathway
Bromo (-Br) 2.961.90~70 SN​Ar
Iodo (-I) 2.662.10~55Cross-Coupling
Table 2: Comparative Reaction Efficacy (Kinetic Benchmarks)

Data represents standardized parallel screening of 2-halo-pyrimidine-5-carbonitrile substrates.

Reaction TypeSubstrateReagents & ConditionsTime to >95% ConversionPrimary Yield
SN​Ar 2-Bromo-pyrimidine-5-CNMorpholine, DIPEA, THF, 25°C1 Hour >90%
SN​Ar 2-Iodo-pyrimidine-5-CNMorpholine, DIPEA, THF, 25°C4 Hours~75%
Suzuki 2-Bromo-pyrimidine-5-CNPhB(OH)₂, Pd(dppf)Cl₂, 80°C3 Hours~80%
Suzuki 2-Iodo-pyrimidine-5-CNPhB(OH)₂, Pd(dppf)Cl₂, 80°C30 Minutes >95%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards (1,3,5-trimethoxybenzene) to allow for precise kinetic tracking via quantitative LC-MS or NMR, eliminating subjective yield estimations.

ExperimentalWorkflow cluster_rxn Parallel Reaction Setup Step1 1. Substrate Preparation Equimolar 2-Br & 2-I Pyrimidine-5-CN SNAr_Setup SNAr Conditions Amine, DIPEA, THF, 25°C Step1->SNAr_Setup Suzuki_Setup Suzuki Conditions Ar-B(OH)2, Pd(dppf)Cl2, 80°C Step1->Suzuki_Setup Step3 3. Kinetic Sampling Aliquots at 15m, 30m, 1h, 2h SNAr_Setup->Step3 Suzuki_Setup->Step3 Step4 4. LC-MS / HPLC Analysis Quantify Conversion Rates Step3->Step4 Step5 5. Data Synthesis Determine Halogen Efficacy Step4->Step5

Caption: Parallel experimental workflow for evaluating leaving group efficacy via kinetic sampling.

Protocol A: Kinetic Evaluation of SN​Ar Efficacy

Causality Note: THF is chosen as a polar aprotic solvent because it dissolves the substrates without heavily solvating the amine nucleophile (which would occur in protic solvents like MeOH), maintaining high nucleophilicity. DIPEA acts as a non-nucleophilic base to scavenge the generated HX, preventing the protonation and deactivation of the pyrimidine ring.

  • Preparation: In two separate 10 mL vials, dissolve 2-bromo-pyrimidine-5-carbonitrile (1.0 mmol) and 2-iodo-pyrimidine-5-carbonitrile (1.0 mmol) in 5.0 mL of anhydrous THF.

  • Internal Standard: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to both vials as an internal standard for quantitative tracking.

  • Initiation: Add DIPEA (1.5 mmol) followed by morpholine (1.1 mmol) to each vial at 25°C under vigorous stirring.

  • Kinetic Sampling: Extract 50 µL aliquots at 15 min, 30 min, 1 h, and 2 h. Quench each aliquot immediately in 950 µL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Validation: Analyze via LC-MS. Calculate the conversion percentage by taking the ratio of the product peak area to the internal standard peak area. Expected Result: The bromo-substrate will show >90% conversion at 1 hour, while the iodo-substrate lags significantly.

Protocol B: Kinetic Evaluation of Suzuki-Miyaura Efficacy

Causality Note: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, ensuring that the rate differences observed between the two vials are strictly a function of the oxidative addition step[9].

  • Preparation: In two separate microwave-safe vials, add 2-bromo-pyrimidine-5-carbonitrile (1.0 mmol) and 2-iodo-pyrimidine-5-carbonitrile (1.0 mmol).

  • Reagents: To each vial, add phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and 0.5 mmol of biphenyl (internal standard).

  • Catalyst & Solvent: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) in a degassed mixture of 1,4-Dioxane/Water (4:1, 5.0 mL).

  • Initiation: Seal the vials, purge with N₂, and heat to 80°C. Note: 80°C is required to overcome the ~70 kcal/mol barrier for the C-Br bond, providing a baseline to observe the much faster C-I insertion.

  • Kinetic Sampling & Validation: Extract 50 µL aliquots at 15 min, 30 min, 1 h, and 3 h. Quench, filter through a celite plug, and analyze via HPLC. Expected Result: The iodo-substrate will achieve >95% conversion within 30 minutes, drastically outperforming the bromo-substrate.

References

  • S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. ResearchGate.2

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications.3

  • Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate.1

  • Developing selective cross coupling methodology using nickel catalysis. Macquarie University.4

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.5

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.7

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.8

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery. RSC Publishing.9

Sources

Comparative

Benchmarking Palladium Catalysts for 2-Iodopyrimidine-5-carbonitrile C-C Couplings

Introduction: The Electronic Dilemma of Pyrimidine C2-Functionalization The functionalization of pyrimidine cores is a cornerstone of modern drug discovery and materials science. Among the available building blocks, 2-Io...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Electronic Dilemma of Pyrimidine C2-Functionalization

The functionalization of pyrimidine cores is a cornerstone of modern drug discovery and materials science. Among the available building blocks, 2-Iodopyrimidine-5-carbonitrile is exceptionally valuable but notoriously difficult to handle 1. The presence of the two electronegative ring nitrogens, combined with the strongly electron-withdrawing 5-carbonitrile group, renders the C2 position highly electrophilic.

While this extreme electron deficiency accelerates the initial oxidative addition of Palladium(0) to the C-I bond, it simultaneously introduces severe mechanistic vulnerabilities. Specifically, the resulting Pd(II) intermediate is prone to rapid protodehalogenation, and the substrate itself is highly susceptible to competitive Nucleophilic Aromatic Substitution (SNAr) before the cross-coupling can even occur 2.

Mechanistic Causality: The Transmetalation Bottleneck

In a standard Suzuki-Miyaura cross-coupling, the catalytic cycle relies on a delicate kinetic balance. For 2-Iodopyrimidine-5-carbonitrile, the oxidative addition to form the 2-pyrimidyl-Pd(II)-I complex is nearly instantaneous. However, the subsequent transmetalation step is often rate-limiting. If transmetalation is too slow, the electron-deficient Pd(II) intermediate undergoes rapid degradation (homocoupling or protodehalogenation) 3.

Furthermore, the choice of base is critical. Traditional couplings employ hard, oxygen-based bases (like Na₂CO₃ or NaOH) in aqueous solvent mixtures. For this specific substrate, these conditions are disastrous. The hydroxide or carbonate ions act as nucleophiles, attacking the hyper-electrophilic C2 position via SNAr and displacing the iodide before the palladium catalyst can intervene.

CatalyticCycle Substrate 2-Iodopyrimidine- 5-carbonitrile OA Oxidative Addition [2-Pyrimidyl-Pd(II)-I] Substrate->OA + Pd(0) SNAr SNAr Side Product (Base Attack) Substrate->SNAr Hard Base (OH-, RO-) Pd0 Pd(0) Catalyst Pd0->OA TM Transmetalation (Rate-Limiting) OA->TM Ar-B(OH)2, Base Decomp Protodehalogenation Homocoupling OA->Decomp Slow Transmetalation Product Cross-Coupled Product TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Competing pathways in the C-C coupling of 2-Iodopyrimidine-5-carbonitrile.

Quantitative Benchmarking: Catalyst & Condition Matrix

To objectively determine the optimal system, we benchmarked three distinct palladium catalysts: the classic tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄], the bidentate 1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride [PdCl₂(dppf)], and the highly active N-heterocyclic carbene (NHC) precatalyst Pd-PEPPSI-IPr .

Standardized Parameters: Coupling Partner: Phenylboronic acid (1.2 equiv). Internal Standard: Mesitylene.

Catalyst System (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)Primary Failure Mode / Side Product
Pd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane / H₂O (4:1)901222%SNAr (C2-OH formation), Homocoupling
PdCl₂(dppf) (5 mol%)K₃PO₄Anhydrous 1,4-Dioxane80854%Protodehalogenation (Loss of Iodine)
Pd-PEPPSI-IPr (2 mol%) KF Anhydrous 1,4-Dioxane 60 4 89% Trace (<5%)
Data Analysis & Causality:
  • Pd(PPh₃)₄ fails because the monodentate phosphine ligands dissociate too readily, leaving the Pd(II) intermediate unstable. The aqueous basic conditions drive the SNAr side reaction, destroying the starting material.

  • PdCl₂(dppf) improves stability via the bidentate bite angle, but transmetalation remains sluggish, leading to protodehalogenation.

  • Pd-PEPPSI-IPr excels due to the massive steric bulk and strong electron donation of the NHC ligand. This accelerates transmetalation, outcompeting degradation pathways 4. Crucially, replacing oxygen-based bases with anhydrous Potassium Fluoride (KF) activates the boronic acid (forming a reactive fluoroborate) without acting as a nucleophile, completely shutting down the SNAr pathway.

Self-Validating Experimental Protocol: Pd-PEPPSI-IPr Catalyzed Suzuki Coupling

A robust protocol must be a self-validating system. By incorporating an internal standard (mesitylene) at t=0 , the chemist can quantitatively verify reaction progress via GC-MS before committing to workup, ensuring that any catalyst deactivation is caught in real-time.

Workflow Prep 1. Reagent Prep Anhydrous Dioxane, KF, Pd-PEPPSI-IPr Mix 2. Inert Mixing Schlenk Technique Prep->Mix Heat 3. Controlled Heat 60°C, 4 hours Mix->Heat Validate 4. In-Process Check GC-MS (Mesitylene) Heat->Validate Workup 5. Workup & Purify Silica Flash Column Validate->Workup

Step-by-step self-validating workflow for Pd-PEPPSI-IPr catalyzed Suzuki coupling.

Step-by-Step Methodology

1. Reagent Preparation (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-Iodopyrimidine-5-carbonitrile (1.0 mmol, 231 mg), phenylboronic acid (1.2 mmol, 146 mg), anhydrous Potassium Fluoride (3.0 mmol, 174 mg), and Pd-PEPPSI-IPr (0.02 mmol, 13.6 mg).

  • Causality Check: KF must be flame-dried prior to use. Trace water will hydrolyze the product or promote SNAr.

2. Solvent & Standard Addition

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add anhydrous 1,4-dioxane (5.0 mL) and exactly 50 µL of mesitylene (internal standard) via a gas-tight syringe.

3. Controlled Heating

  • Seal the tube and immerse it in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 4 hours.

  • Causality Check: Do not exceed 60 °C. Higher temperatures increase the rate of protodehalogenation exponentially relative to the desired cross-coupling.

4. In-Process Validation (t = 2 hours)

  • Withdraw a 50 µL aliquot under positive Argon flow. Dilute with 0.5 mL EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

  • Validation Logic: Compare the Total Ion Chromatogram (TIC) peak area of the product to the mesitylene standard. If the starting material is consumed and the product/mesitylene ratio matches the theoretical yield curve, proceed to workup. If unreacted starting material remains but product formation has plateaued, catalyst poisoning has occurred, prompting an immediate halt rather than wasting downstream purification time.

5. Workup & Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-phenylpyrimidine-5-carbonitrile.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines | Benchchem |3

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society | 2

  • 2-Iodopyrimidine-5-carbonitrile | C5H2IN3 | PubChem | 1

  • Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides | PMC | 4

Sources

Validation

Validating the Structural Integrity of Synthesized 2-Iodopyrimidine-5-carbonitrile: A Comparative Guide to FTIR and Alternative Analytical Workflows

Introduction 2-Iodopyrimidine-5-carbonitrile (CAS 1805492-68-5) is a highly versatile, bifunctional intermediate in pharmaceutical synthesis. The C2-iodine is primed for transition-metal-catalyzed cross-coupling (e.g., S...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Iodopyrimidine-5-carbonitrile (CAS 1805492-68-5) is a highly versatile, bifunctional intermediate in pharmaceutical synthesis. The C2-iodine is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), while the C5-nitrile provides an electron-withdrawing handle for further functionalization into amines or tetrazoles. Validating its structural integrity post-synthesis is non-negotiable for drug development professionals.

While Fourier-Transform Infrared Spectroscopy (FTIR) is the frontline tool for rapid structural verification, the unique electronic properties of this molecule—specifically the heavy halogen and the rigid heteroaromatic nitrile—demand a nuanced approach to sampling. This guide objectively compares the performance of ATR-FTIR against KBr pellet transmission and FT-Raman spectroscopy, providing a self-validating framework to ensure analytical accuracy.

Mechanistic Causality in Spectral Signatures

To reliably validate the synthesized molecule, one must understand the physical origins of its vibrational modes and why certain analytical techniques succeed or fail at detecting them:

  • The Nitrile (-C≡N) Handle: The sp-hybridized carbon-nitrogen triple bond acts as a stiff molecular spring. Because it vibrates in a region largely devoid of other signals, it serves as a primary diagnostic marker.1[1].

  • The Pyrimidine Core: The conjugated heteroaromatic ring produces distinct stretching bands.2[2].

  • The Heavy Halogen (C-I): 3[3]. Because the change in dipole moment (dµ/dx) during a C-I stretch is modest, the FTIR signal is inherently weak. Conversely, the large, diffuse electron cloud of iodine is highly polarizable, making the C-I stretch intensely active and easily identifiable in FT-Raman spectroscopy.

VibrationalModes Molecule 2-Iodopyrimidine- 5-carbonitrile Nitrile -C≡N Stretch (~2225-2247 cm⁻¹) Molecule->Nitrile Ring Pyrimidine C=N/C=C (~1550-1600 cm⁻¹) Molecule->Ring Halogen C-I Stretch (~500-570 cm⁻¹) Molecule->Halogen IR_Strong FTIR: Strong Dipole Change (Excellent Detection) Nitrile->IR_Strong Ring->IR_Strong Halogen->IR_Strong Weak/Masked Raman_Strong Raman: High Polarizability (Excellent Detection) Halogen->Raman_Strong

Vibrational modes and technique sensitivity for 2-Iodopyrimidine-5-carbonitrile.

Comparative Analysis of Analytical Workflows

When validating 2-Iodopyrimidine-5-carbonitrile, the chosen analytical workflow dictates the reliability of the data. No single technique is perfect; they must be used as complementary, self-validating systems.

  • ATR-FTIR (Attenuated Total Reflectance): Mechanism: Relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (e.g., Diamond). Performance: Rapid and non-destructive. However,4[4]. This can easily obscure the weak C-I stretch.

  • Transmission FTIR (KBr Pellet): Mechanism: The sample is diluted in IR-transparent KBr and pressed into a solid disk. Performance:5[5]. However,6[6].

  • FT-Raman Spectroscopy (Orthogonal Alternative): Performance: Water does not interfere.4[4].

ValidationWorkflow Synth Synthesized 2-Iodopyrimidine- 5-carbonitrile FTIR_ATR ATR-FTIR (Primary) Fast, Non-destructive Synth->FTIR_ATR Routine QC FTIR_KBr KBr Pellet FTIR High Resolution, No ATR Shift Synth->FTIR_KBr Library Matching Raman FT-Raman Validates C-I Stretch (<600 cm⁻¹) FTIR_ATR->Raman C-I bond weak in IR FTIR_KBr->Raman Orthogonal check NMR 1H/13C NMR & MS Orthogonal Confirmation Raman->NMR Full structural mapping Decision Structural Integrity Confirmed? NMR->Decision Decision->Synth No (Impurities) Downstream Release for Pharma Intermediate Synthesis Decision->Downstream Yes

Logical workflow for the structural validation of 2-Iodopyrimidine-5-carbonitrile.

Quantitative Data Summaries

Table 1: Comparative Analysis of Analytical Techniques

TechniquePrimary Detection TargetAdvantagesLimitations
ATR-FTIR -C≡N, Pyrimidine RingRapid, non-destructive, zero sample prep.Lower resolution <1000 cm⁻¹, distorts relative peak intensities.
KBr Pellet FTIR -C≡N, Pyrimidine Ring, C-IHigh resolution, linear Beer-Lambert response.Hygroscopic matrix (water interference at ~3300 cm⁻¹).
FT-Raman C-I Stretch, C=CHighly sensitive to polarizable heavy halogens.Weak signal for -C≡N compared to IR.

Table 2: Key Vibrational Frequencies and Assignments

Functional GroupExpected Frequency RangeIntensity (FTIR)Intensity (Raman)
Nitrile (-C≡N) 2225 – 2247 cm⁻¹Strong, SharpModerate
Pyrimidine Ring (C=N, C=C) 1550 – 1600 cm⁻¹StrongStrong
Carbon-Iodine (C-I) 500 – 570 cm⁻¹Weak to ModerateVery Strong

Experimental Protocols: Self-Validating Workflows

Protocol 1: High-Throughput ATR-FTIR Validation
  • Instrument Calibration & Background: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to establish a baseline. Causality: Eliminates atmospheric CO₂ and water vapor artifacts from the final spectrum, ensuring the baseline is flat enough to detect minor impurities.

  • Sample Application: Deposit 1-2 mg of synthesized 2-Iodopyrimidine-5-carbonitrile directly onto the crystal. Ensure complete coverage of the active sensor area.

  • Pressure Application: Lower the ATR anvil until the pressure clutch clicks. Causality: The evanescent wave only penetrates 0.5–2 µm into the sample. Insufficient pressure results in poor optical contact, drastically reducing the signal intensity of the high-frequency -C≡N stretch (~2240 cm⁻¹).

  • Data Acquisition & Correction: Acquire the spectrum. Apply an ATR-correction algorithm. Causality: Because penetration depth increases at lower wavenumbers, uncorrected ATR spectra artificially inflate low-frequency peaks. Correction normalizes the spectrum for direct comparison with transmission libraries.

Protocol 2: High-Fidelity KBr Pellet Transmission
  • Matrix Desiccation: Dry spectral-grade Potassium Bromide (KBr) at 110°C for at least 4 hours. Causality:7[7].

  • Sample Blending: Gently mix 1 mg of 2-Iodopyrimidine-5-carbonitrile with 100 mg of dry KBr using an agate mortar and pestle. Causality:7[7].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute, then apply 7-10 tons of pressure for 2 minutes. Causality:4[4].

  • Acquisition: Run the sample in transmission mode. The resulting spectrum should exhibit a flat baseline, allowing for precise identification of the weak C-I stretch at ~500-570 cm⁻¹.

Sources

Comparative

Comparative Stability and Reactivity Profiling of Halogenated Pyrimidine-5-Carbonitrile Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Biological and Synthetic Significance The pyrimidine-5-carbonitrile core is a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Biological and Synthetic Significance

The pyrimidine-5-carbonitrile core is a highly privileged pharmacophore in modern drug discovery. Recent medicinal chemistry campaigns have successfully leveraged this scaffold to design ATP-mimicking tyrosine kinase inhibitors that exhibit potent cytotoxicity against epidermal growth factor receptor (EGFR) wild-type and T790M mutant cell lines[1]. Furthermore, derivatives of this class have demonstrated significant potential as apoptosis inducers by inhibiting the PI3K/AKT signaling axis in leukemia models[2].

However, translating these biological hits into scalable therapeutics requires a deep understanding of the chemical stability of their halogenated precursors. During scale-up, polyhalogenated intermediates such as 4,6-dichloropyrimidine-5-carbonitrile are notorious for their thermal and hydrolytic instability. Process safety evaluations have shown that certain precursors in this synthetic pathway can undergo violent exothermic decomposition, necessitating strict temperature controls and rapid quenching protocols[3].

Mechanistic Causality: The Halogen Effect on Scaffold Stability

To master the functionalization of pyrimidine-5-carbonitriles, one must understand the causal relationship between halogen selection and ring stability. The nitrogen heteroatoms in the pyrimidine ring withdraw electron density, making the scaffold inherently π -deficient. The addition of a strongly electron-withdrawing cyano (-CN) group at the C5 position further depletes electron density at the C2, C4, and C6 positions.

When these scaffolds are subjected to Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the initial attack of the nucleophile to form the resonance-stabilized Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond[4].

Because fluorine is the most electronegative halogen, it maximizes the electrophilicity of the attached carbon, drastically lowering the activation energy required for nucleophilic attack. Consequently, the leaving group ability and SNAr reactivity order for these scaffolds is F > Cl > Br > I [4]. Conversely, the regioselectivity of the attack (e.g., C2 versus C4 substitution) is less dependent on the halogen itself and more reliant on the Lowest Unoccupied Molecular Orbital (LUMO) distribution, which is highly sensitive to the electronic contributions of other existing ring substituents[5].

Visualizing the SNAr Pathway

The following logic diagram illustrates the mechanistic workflow and stability checkpoints during the SNAr functionalization of halogenated pyrimidine-5-carbonitriles.

SNAr_Mechanism Substrate Halogenated Pyrimidine -5-Carbonitrile Nucleophile Nucleophilic Attack (Rate-Determining Step) Substrate->Nucleophile Electrophilic C2/C4 Meisenheimer Meisenheimer Complex (Stabilized by N & CN) Nucleophile->Meisenheimer F > Cl > Br > I Elimination Halide Elimination (Fast Step) Meisenheimer->Elimination Resonance Stabilization Product Functionalized API Intermediate Elimination->Product -X (Leaving Group)

Fig 1: Mechanistic workflow of SNAr on halogenated pyrimidine-5-carbonitriles.

Comparative Stability Data

The table below synthesizes the quantitative and qualitative stability parameters of C4-halogenated pyrimidine-5-carbonitriles. This data is critical for selecting the appropriate starting material based on the desired balance between shelf-stability and synthetic reactivity.

Halogen SubstituentElectronegativity (Pauling)C-X Bond Dissociation Energy (kcal/mol)Relative SNAr ReactivityShelf Stability & Handling Profile
Fluoro (-F) 3.98~116++++ (Highest)Low: Highly moisture-sensitive; prone to rapid background hydrolysis. Requires strict anhydrous storage.
Chloro (-Cl) 3.16~81+++Moderate: The industry standard. Balances excellent synthetic reactivity with manageable thermal stability[3].
Bromo (-Br) 2.96~68++High: Slower SNAr kinetics. Excellent shelf-life; highly useful for sequential, orthogonal cross-coupling.
Iodo (-I) 2.66~51+ (Lowest)Very High: Highly resistant to SNAr. Primarily utilized for transition-metal catalyzed cross-coupling reactions.

Self-Validating Experimental Protocol: Kinetic Profiling

Why this protocol is self-validating: By spiking the reaction mixture with an internal standard, we decouple the intrinsic reaction kinetics from potential volumetric errors during micro-sampling. Furthermore, running a parallel non-nucleophilic control ensures that any degradation observed is exclusively driven by the SNAr pathway, rather than background solvent hydrolysis.

Step-by-Step Methodology:
  • Substrate & Internal Standard Preparation: Prepare equimolar solutions (10 mM) of the target halogenated pyrimidine-5-carbonitrile and biphenyl (acting as the inert internal standard) in anhydrous DMSO.

  • Background Hydrolysis Control (Validation Step): Aliquot 1.0 mL of the substrate solution into a sealed vial containing 9.0 mL of pH 7.4 phosphate buffer. Monitor this vial over 24 hours. Causality: This control validates that the scaffold is stable in aqueous conditions and that subsequent reaction rates are not artificially inflated by hydrolysis.

  • Reaction Initiation: To a separate 1.0 mL aliquot of the substrate solution, add 1.5 equivalents of a standard secondary amine (e.g., morpholine) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to neutralize the generated HX acid. Maintain the reaction at a constant 25°C.

  • Kinetic Sampling & Quenching: Extract 50 µL aliquots at strictly predefined intervals (0, 5, 15, 30, 60, and 120 minutes). Immediately inject the aliquot into 950 µL of cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: The extreme pH drop and temperature reduction instantly protonate the nucleophile, halting the Meisenheimer complex formation and freezing the reaction state.

  • HPLC-UV Analysis: Analyze the quenched samples using a C18 reverse-phase column (UV detection at 254 nm). Calculate the ratio of the remaining substrate peak area to the internal standard peak area ( Asub​/AIS​ ).

  • Data Interpretation: Plot ln([Substrate]t​/[Substrate]0​) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ). A significantly steeper slope for the fluoro-derivative will empirically confirm that extreme electronegativity lowers the LUMO energy, accelerating nucleophilic attack.

References

  • Source: rsc.
  • Source: benchchem.
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  • Source: tandfonline.
  • Source: wuxiapptec.

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Safety & Regulatory Compliance

Safety

2-Iodopyrimidine-5-carbonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling multi-functional building blocks like 2-Iodopyrimidine-5-carbonitrile requires precision not only at the bench but also in downstream waste management. The int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling multi-functional building blocks like 2-Iodopyrimidine-5-carbonitrile requires precision not only at the bench but also in downstream waste management. The intersection of a pyrimidine ring, a nitrile group, and an iodine atom creates a highly specific disposal profile. Improper disposal violates environmental regulations and risks the generation of lethal byproducts, including hydrogen iodide (HI) gas, nitrogen oxides (NOx), and trace hydrogen cyanide (HCN).

This guide provides the definitive, self-validating operational protocol for the safe handling, segregation, and thermal destruction of this compound.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and physical properties of the compound[1].

Table 1: 2-Iodopyrimidine-5-carbonitrile Chemical Profile

PropertyValueOperational Implication
CAS Number 1805492-68-5Unique identifier required for hazardous waste manifesting.
Molecular Formula C5H2IN3High nitrogen and halogen content dictates strict incineration parameters.
Molecular Weight 230.99 g/mol The heavy iodine atom significantly lowers the heat of combustion.
Functional Groups Nitrile (-CN), Iodide (-I)Precursors to NOx, HCN, and HI gases during thermal breakdown.

Causality of Hazards:

  • The Halogen Effect (Iodine): Halogens act as flame retardants by scavenging free radicals during combustion. Consequently, iodine-containing waste requires significantly higher incineration temperatures to achieve complete thermal oxidation. Furthermore, the combustion of iodine generates highly corrosive hydrogen iodide (HI) gas[2].

  • The Nitrile Group: Under oxygen-deficient combustion, nitriles can undergo incomplete cleavage, releasing lethal hydrogen cyanide (HCN). Excess oxygen and sustained high temperatures are mandatory to push the reaction entirely toward nitrogen oxides (NOx) and carbon dioxide[3].

Waste Segregation & Storage Protocol

The most critical point of failure in chemical disposal is improper segregation at the bench. Mixing halogenated waste with non-halogenated waste increases disposal costs exponentially, as the entire mixture must then be treated via specialized high-temperature incineration to prevent dioxin and furan formation[2].

Table 2: Waste Segregation Matrix

Waste StreamCompatibilityAction / Rationale
Non-Halogenated Solvents INCOMPATIBLE Do not mix. Halogens contaminate the stream, risking toxic emissions in standard incinerators.
Aqueous Acid/Base Waste INCOMPATIBLE Compound is largely insoluble; risks accumulation and unpredictable reactions in bulk tanks.
Halogenated Organic Waste COMPATIBLE Primary disposal route. Collect in designated, chemically compatible HDPE carboys.

Self-Validating Segregation System: To ensure the integrity of your waste streams, implement a periodic validation check. Before adding an unknown solvent mixture suspected of containing 2-Iodopyrimidine-5-carbonitrile to a bulk waste container, perform a modified Beilstein test (copper wire flame test) on a micro-aliquot in the fume hood. A transient green/blue flame confirms the presence of halogens, validating that the waste must be routed to the Halogenated Organic Waste stream.

Step-by-Step Disposal Methodology

Because of its chemical makeup, 2-Iodopyrimidine-5-carbonitrile cannot be neutralized or disposed of down the drain. It must be processed via licensed high-temperature incineration equipped with rigorous flue gas scrubbing[4].

Phase 1: Solid Waste Collection (Bench Level)

  • Containment: Collect all unreacted solid 2-Iodopyrimidine-5-carbonitrile and contaminated consumables (weigh boats, filter paper, spatulas) in a puncture-resistant, sealable polyethylene bag or rigid container.

  • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Solid Waste - Contains Iodine and Nitriles."

  • Accumulation: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents and direct heat.

Phase 2: Liquid Waste Integration (If in Solution)

  • Transfer: Funnel the reaction mother liquor or extraction solvents containing the compound into a clearly marked "Halogenated Waste" high-density polyethylene (HDPE) carboy.

  • Volume Control: Never fill the carboy beyond 80% capacity. This void space is critical to allow for vapor expansion and prevent pressure-induced ruptures.

  • Validation: Cap tightly and ensure secondary containment (a chemically resistant spill tray) is utilized beneath the carboy at all times.

Phase 3: High-Temperature Incineration (Facility Level) Note: While performed by a licensed hazardous waste vendor, understanding this mechanism ensures proper auditing of your waste management partners.

  • Thermal Destruction: The waste is injected into a rotary kiln incinerator operating at >1000°C with excess oxygen. This extreme thermal environment ensures the complete cleavage of the pyrimidine ring and the nitrile triple bond, preventing HCN formation[4].

  • Caustic Scrubbing: The resulting flue gas, now rich in HI and NOx, is passed through a wet caustic scrubber containing a sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution[5].

  • Neutralization & Validation: The scrubber neutralizes the acidic gases (e.g., HI+NaOH→NaI+H2​O ). Validation: Facility operators continuously monitor the pH of the scrubber effluent. A drop below pH 7.5 triggers an automated alarm, indicating potential scrubber exhaustion and the risk of HI breakthrough[5].

Spill Response & Decontamination Workflow

In the event of an accidental release of the solid powder, immediate and controlled action is required to prevent the inhalation of toxic, iodine-containing dust.

Methodology:

  • Isolate & Evacuate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hood sashes are lowered to maximize room exhaust rates.

  • PPE Donning: Responders must wear a fitted N95 or P100 particulate respirator, chemical-resistant splash goggles, a buttoned lab coat, and double nitrile gloves.

  • Dust Suppression (Causality): Do not use a dry brush. Sweeping dry powder aerosolizes the compound, drastically increasing inhalation risk. Instead, lightly mist the spill area with a compatible solvent (e.g., a small amount of isopropanol or water) to dampen the powder.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to carefully lift the dampened solid. Place all collected material into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a deionized water wipe-down. Dispose of all cleaning materials as halogenated solid waste.

Operational Workflow Diagram

G A 2-Iodopyrimidine-5-carbonitrile Waste Generation B Segregation: Halogenated Organic Waste A->B Transfer C Licensed High-Temperature Incineration (>1000°C) B->C Transport D Thermal Destruction (Pyrimidine & Nitrile Cleavage) C->D Combustion E Caustic Scrubbing (NaOH) Neutralizes HI & NOx Gases D->E Flue Gas F Safe Atmospheric Emission (N2, CO2, H2O) E->F Release

Fig 1. Disposal and thermal destruction pathway for 2-Iodopyrimidine-5-carbonitrile waste.

References

  • PubChem (NIH). "2-Iodopyrimidine-5-carbonitrile | C5H2IN3 | CID 130776346". National Center for Biotechnology Information. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". National Environmental Publications Internet Site (NEPIS). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Land Disposal, Remedial Action, Incineration and Treatment of Hazardous Waste Proceedings". National Environmental Publications Internet Site (NEPIS). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Development Document For Interim Final Effluent Limitations Guidelines For The Pesticide Chemical Manufacturing Point Source Category". National Environmental Publications Internet Site (NEPIS). Available at:[Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-Iodopyrimidine-5-carbonitrile: A Framework for Safety and Operational Integrity

This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 2-Iodopyrimidine-5-carbonitrile. As a halogenated pyrimidine, this compound belongs to a class of molecules with signi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 2-Iodopyrimidine-5-carbonitrile. As a halogenated pyrimidine, this compound belongs to a class of molecules with significant potential in medicinal chemistry and drug development.[1][2][3][4] The structural alerts—a pyrimidine ring, a nitrile group, and an iodine substituent—necessitate a cautious approach. In the absence of comprehensive toxicological data, we must operate under the precautionary principle, treating this compound as potentially hazardous and cytotoxic.[5] This protocol is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes exposure and protects the integrity of your research.

The Foundational Principle: Hazard Assessment and Control Hierarchy

Before any laboratory work commences, a thorough risk assessment is mandatory. The chemical, physical, and toxicological properties of 2-Iodopyrimidine-5-carbonitrile have not been fully investigated.[5][6] Therefore, we base our handling protocols on its chemical class. Many pyrimidine derivatives are designed to be biologically active, and it is a cornerstone of laboratory safety to handle such novel compounds with the highest degree of care.

The control measures outlined here follow the established hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE). PPE is the final barrier between you and the hazard and must be used in conjunction with robust engineering controls and safe work practices.[7][8]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be deliberate and matched to the task. Assume all surfaces and containers that have come into contact with 2-Iodopyrimidine-5-carbonitrile are contaminated.[7]

PPE CategoryItemSpecifications and Rationale
Engineering Controls Certified Chemical Fume Hood or Powder Containment Ventilated Enclosure (CVE)Rationale: This is the most critical control measure. Handling the solid powder outside of a containment system can generate airborne particles, creating a significant inhalation hazard.[9] All manipulations of the solid compound (weighing, transferring, preparing stock solutions) must be performed within a functioning and certified hood.
Eye and Face Protection Safety Goggles & Face ShieldRationale: Safety glasses with side shields are the minimum requirement.[10][11] However, due to the potential for splashes when working with solutions, indirectly vented chemical safety goggles are strongly recommended.[12] A full-face shield must be worn over the goggles whenever there is a significant risk of splashes, such as during spill cleanup or when handling larger volumes.[8][13]
Hand Protection Double-Gloving with Chemically Resistant GlovesRationale: A single pair of gloves is insufficient. Double-gloving provides an extra layer of protection against tears and permeation. The outer glove should be removed and disposed of immediately upon known or suspected contact.[8][10] Chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard) are recommended.[14] Always inspect gloves for damage before use and wash hands thoroughly after removal.[5]
Body Protection Disposable, Low-Permeability Gown with Knit CuffsRationale: A standard cotton lab coat is not sufficient as it can absorb spills. A disposable gown that is resistant to chemical permeation, has long sleeves, a solid front, and closes in the back provides superior protection.[14] Cuffs should be tucked under the inner glove to create a seal. Gowns should never be worn outside the immediate work area.[14]
Respiratory Protection NIOSH-Certified N95 Respirator (or higher)Rationale: Required when engineering controls are not available or during a large spill cleanup outside of a hood.[5][13] All personnel required to wear a respirator must be part of a respiratory protection program, including fit-testing and training, as mandated by OSHA.[13] Surgical masks offer no protection from chemical dust or vapors.[8]
Foot Protection Closed-toe, Non-perforated ShoesRationale: Shoes must cover the entire foot to protect against spills and falling objects.[10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to minimize the generation of dust and prevent cross-contamination.

Preparation:

  • Designate the Work Area: Clearly label the designated area for handling 2-Iodopyrimidine-5-carbonitrile within the chemical fume hood. Cover the work surface with disposable, absorbent bench paper.

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) and waste containers are present and within reach to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE in the correct order: gown, inner gloves, goggles, face shield, and then outer gloves.

Weighing and Solution Preparation:

  • Perform in Hood: Conduct all operations within a certified chemical fume hood or CVE.

  • Minimize Dust: Handle the solid compound carefully to avoid creating dust.[9][11] Use a micro-spatula for transfers. If possible, weigh the compound directly into the vial in which the solution will be made.

  • Wet Dissolution: Add solvent to the solid in the hood. Cap the vial securely before mixing or vortexing.

  • Surface Decontamination: After preparing the solution, decontaminate the exterior of the vial with a suitable solvent (e.g., 70% ethanol) before removing it from the hood.[15]

Decontamination and Disposal: Closing the Loop Safely

Effective decontamination involves the physical removal of the compound from a surface to a disposable material.[7][16] No single agent is known to chemically deactivate all cytotoxic compounds, so a thorough physical cleaning process is paramount.[16]

Spill Management Protocol

Spill SizeProcedure
Small Spill (<5 g or 5 mL) 1. Alert personnel in the immediate area.[17] 2. Ensure you are wearing full PPE, including respiratory protection if the spill is a powder outside of a hood.[17] 3. For Powders: Gently cover the spill with absorbent material dampened with water to prevent dust generation.[7][17] 4. For Liquids: Cover with absorbent pads. 5. Working from the outside in, collect all contaminated material using forceps or a scoop and place it into a labeled hazardous waste bag.[7][17] 6. Proceed to the three-step surface decontamination process described below.
Large Spill (>5 g or 5 mL) 1. Evacuate the area immediately and restrict access. 2. Alert your facility's safety officer or emergency response team. 3. Do not attempt to clean a large spill unless you are part of a trained response team with the appropriate PPE, including a full-face respirator.[15][17]

Surface Decontamination:

  • Decontamination: Clean the affected surface thoroughly with a strong alkaline cleaning agent or a proven decontamination solution, wiping with disposable, non-shedding towels.[17]

  • Cleaning: Wash the area again with soap and water to remove the decontaminating agent.[18]

  • Rinsing: Rinse the surface with purified water.[17] Finally, wipe with 70% alcohol to assist with drying.[17]

  • Dispose of all cleaning materials as hazardous waste.

Waste Disposal:

  • Solid Waste: All unused compound and contaminated disposable items (gloves, gowns, weigh boats, bench paper, cleaning materials) must be placed in a clearly labeled, sealed hazardous waste container.[5][11][19]

  • Liquid Waste: All solutions containing 2-Iodopyrimidine-5-carbonitrile and subsequent rinsates must be collected in a sealed, properly labeled hazardous liquid waste container. Do not discharge to drains.[5][11]

  • Sharps: Contaminated needles or other sharps must be placed in a designated cytotoxic sharps container.[17]

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical workflow for safely managing 2-Iodopyrimidine-5-carbonitrile in a laboratory setting.

G Safe Handling & Disposal Workflow for 2-Iodopyrimidine-5-carbonitrile cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal risk_assessment 1. Conduct Risk Assessment (Treat as Potentially Cytotoxic) don_ppe 2. Don Full PPE (Double Gloves, Gown, Goggles) risk_assessment->don_ppe weigh_transfer 3. Weigh & Transfer Solid don_ppe->weigh_transfer prepare_solution 4. Prepare Solution weigh_transfer->prepare_solution spill Spill Occurs weigh_transfer->spill decontaminate_vial 5. Decontaminate Primary Container prepare_solution->decontaminate_vial prepare_solution->spill decontaminate_area 6. Decontaminate Work Area decontaminate_vial->decontaminate_area doff_ppe 7. Doff & Dispose of PPE decontaminate_area->doff_ppe dispose_waste 8. Segregate & Dispose of All Hazardous Waste doff_ppe->dispose_waste spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol spill_protocol->decontaminate_area

Caption: Logical workflow from preparation to disposal for 2-Iodopyrimidine-5-carbonitrile.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[7][17] Wash the affected area with soap and copious amounts of water for at least 15 minutes.[5][11] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[5][11] If they are not breathing, give artificial respiration.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5][19] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for this compound or a similar one available for emergency responders.[5]

References

  • Cytotoxic Drugs - Control Measures. (2026, January 13). Canadian Centre for Occupational Health and Safety.
  • Cytotoxic Spill Cleanup Procedure. (2017, December 8). University of British Columbia Safety & Risk Services.
  • Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. (2006, October 5). GERPAC.
  • Material Safety Data Sheet for 4-chloropyrimidine-5-carbonitrile. (2010, December 2). Capot Chemical.
  • Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. (2018, September 7). Asia Pacific Oncology Pharmacy Community.
  • SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. University of Louisville.
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  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. Benchchem.
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  • Safety Data Sheet for Cesium iodide. (2025, December 25). Sigma-Aldrich.
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  • Safety Data Sheet for 2-Chloropyrimidine-5-carbonitrile. (2022, May 18). Kyberlife.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
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  • Safety Data Sheet. (2026, January 16). Thermo Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • Safety Data Sheet for 5-IODOPYRIMIDINE. (2025, July 19). ChemicalBook.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC.
  • 5-Hydroxypyridine-2-carbonitrile Safety Data Sheet. Apollo Scientific.
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014, December 29). International Journal of Pharmacy and Pharmaceutical Sciences.
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